molecular formula C10H14N8S4 B601809 Famotidine disulfide CAS No. 129083-44-9

Famotidine disulfide

Número de catálogo: B601809
Número CAS: 129083-44-9
Peso molecular: 374.53
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Famotidine Disulfide (CAS 129083-44-9) is a high-purity chemical compound supplied as a white to beige powder for research applications . With a molecular formula of C10H14N8S4 and a molecular weight of 374.53 g/mol, it is recognized as a specified impurity of Famotidine, often designated as Famotidine EP Impurity E or Famotidine Related Compound E . Its primary research value lies in its role as a critical reference standard in the development and quality control of Famotidine, a widely used histamine H2-receptor antagonist . Beyond its application in analytical testing, recent preclinical studies have investigated novel mechanisms of Famotidine and its derivatives, suggesting potential anti-inflammatory properties. One area of investigation proposes that the anti-inflammatory effects may involve activation of the vagus nerve inflammatory reflex, leading to attenuation of cytokine storm in experimental models via an α7 nicotinic acetylcholine receptor (α7nAChR)-dependent pathway . This mechanism was found to be independent of histamine H2 receptor antagonism and mast cell activity, indicating a potentially distinct pathway worthy of further scientific inquiry . Researchers utilize this disulfide compound to ensure the safety, efficacy, and consistency of pharmaceutical formulations. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-[4-[[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methyldisulfanyl]methyl]-1,3-thiazol-2-yl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N8S4/c11-7(12)17-9-15-5(1-19-9)3-21-22-4-6-2-20-10(16-6)18-8(13)14/h1-2H,3-4H2,(H4,11,12,15,17)(H4,13,14,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHJVLVEEDAPHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N=C(N)N)CSSCC2=CSC(=N2)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N8S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80156054
Record name Famotidine disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80156054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129083-44-9
Record name Famotidine disulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129083449
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Famotidine disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80156054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FAMOTIDINE DISULFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RW4R9WD6HN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Famotidine Disulfide (Impurity E)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Famotidine Disulfide (Impurity E) Synthesis and Characterization Content Type: Technical Whitepaper Audience: Pharmaceutical Researchers and Process Chemists

Executive Summary

In the high-stakes environment of H2-receptor antagonist development, the rigorous control of impurities is paramount for regulatory compliance (ICH Q3A/B). Famotidine Disulfide (designated as Impurity E in EP and Related Compound E in USP) represents a critical oxidative degradation product and process impurity.

Unlike the complex "Famotidine Dimer" (Impurity B), which involves a thiatriazine ring fusion, Famotidine Disulfide is the symmetric dimer of the thiazole-guanidine fragment linked via a disulfide bond. Its presence indicates upstream control failures regarding the thiol intermediate, 2-guanidinothiazol-4-ylmethanethiol. This guide provides a definitive protocol for the synthesis, isolation, and characterization of this impurity to serve as a qualified Reference Standard (RS).

Chemical Identity & Properties

PropertySpecification
Common Name Famotidine Disulfide (Impurity E)
IUPAC Name 2,2'-[Disulfanediylbis(methylenethiazole-4,2-diyl)]diguanidine
CAS Registry Number 129083-44-9
Molecular Formula C₁₀H₁₄N₈S₄
Molecular Weight 374.54 g/mol
Appearance Off-white to pale beige powder
Solubility Soluble in DMSO, dilute acid; sparingly soluble in water
Regulatory Status EP Impurity E; USP Related Compound E

Mechanistic Pathway

The formation of Famotidine Disulfide is driven by the oxidative coupling of the free thiol intermediate. This thiol is a precursor in the synthesis of Famotidine (reacted with 3-chlorosulfonylpropionamidine) or generated via the degradation of the thioether linkage under extreme stress.

Pathway Diagram

The following diagram illustrates the oxidative coupling mechanism from the isothiourea precursor (common commercial starting material) to the disulfide.

FamotidineDisulfidePathway Precursor Isothiourea Precursor (S-amidinothiourea deriv.) Thiol Intermediate Thiol (2-Guanidinothiazol-4-yl)methanethiol Precursor->Thiol Hydrolysis (OH-) Disulfide Famotidine Disulfide (Impurity E) Thiol->Disulfide Oxidative Coupling Oxidant Oxidant (O2 / I2 / H2O2) Oxidant->Disulfide

Figure 1: Mechanistic pathway for the formation of Famotidine Disulfide from the thiazole thiol intermediate.

Synthesis Protocol

Objective: To synthesize ~500 mg of high-purity Famotidine Disulfide for use as a Reference Standard.

Prerequisites:

  • Starting Material: (2-Guanidinothiazol-4-yl)methylisothiourea dihydrochloride (Commercial Famotidine Intermediate).

  • Reagents: Sodium Hydroxide (NaOH), Iodine (I₂), Potassium Iodide (KI), Acetonitrile (ACN).

Step-by-Step Methodology
Phase 1: In-Situ Generation of Thiol

The free thiol is unstable and prone to polymerization; it is best generated in situ from the isothiourea salt.

  • Dissolution: Charge 1.0 g (approx. 3.3 mmol) of (2-Guanidinothiazol-4-yl)methylisothiourea dihydrochloride into a 50 mL round-bottom flask.

  • Hydrolysis: Add 10 mL of degassed water. Under a nitrogen atmosphere, add 2.5 equivalents of NaOH (2M solution) dropwise.

  • Reaction: Stir at 40°C for 1 hour. Monitor by TLC or HPLC for the disappearance of the isothiourea peak.

    • Checkpoint: The solution should contain the free thiol (2-guanidinothiazol-4-yl)methanethiol.

Phase 2: Oxidative Coupling (Iodine Method)

Iodine provides a clean, rapid oxidation without generating complex side products common with peroxide methods.

  • Preparation of Oxidant: Dissolve 420 mg (1.65 mmol, 0.5 eq) of Iodine and 800 mg of KI in 5 mL of water.

  • Addition: Cool the thiol solution (from Phase 1) to 0–5°C. Add the Iodine/KI solution dropwise over 20 minutes.

    • Observation: The iodine color will disappear initially as it reacts. A permanent faint yellow color indicates the endpoint.

  • Precipitation: Adjust pH to ~9.0 using dilute NaOH. The disulfide typically precipitates as a beige solid due to lower solubility of the dimer compared to the monomer.

  • Isolation: Stir for 30 minutes at 5°C. Filter the solid under vacuum.

  • Purification: Wash the cake with cold water (2 x 5 mL) and cold acetone (1 x 5 mL). Recrystallize from minimal hot water/ethanol (9:1) if purity is <95%.[1]

Analytical Characterization

To qualify the synthesized material as a Reference Standard, it must undergo structural elucidation.

A. High-Performance Liquid Chromatography (HPLC)

Method Principle: Reversed-phase chromatography with ion-pairing or phosphate buffer to retain the polar guanidine groups.

ParameterCondition
Column C18 (e.g., Inertsil ODS-3V), 250 x 4.6 mm, 5 µm
Mobile Phase A 1.36 g KH₂PO₄ in 1L Water (pH 3.0 with H₃PO₄)
Mobile Phase B Acetonitrile
Gradient 0-15 min: 95% A; 15-35 min: Linear to 40% A
Flow Rate 1.0 mL/min
Detection UV at 265 nm
Retention Time Famotidine: ~12 min; Impurity E: ~18-20 min (more hydrophobic due to dimer structure)
B. Mass Spectrometry (LC-MS)
  • Ionization: ESI Positive Mode.

  • Target Ion:

    • [M+H]⁺: m/z 375.1

    • [M+2H]²⁺: m/z 188.1 (Common for diamines)

  • Fragmentation: Loss of guanidine (-NH₂CN) or cleavage of the disulfide bond.

C. Nuclear Magnetic Resonance (NMR)

The symmetry of the molecule results in a simplified spectrum equivalent to half the molecule, but with distinct shifts near the sulfur linkage.

NucleusShift (δ ppm)MultiplicityAssignment
¹H NMR (DMSO-d₆) 6.90Singlet (2H)Thiazole C5-H
6.50Broad Singlet (8H)Guanidine -NH₂
3.85Singlet (4H)-CH ₂-S-S-
¹³C NMR (DMSO-d₆) 163.5Guanidine C
150.2Thiazole C2
104.5Thiazole C5
32.1-C H₂-S-

Analytical Workflow Diagram

The following workflow ensures the synthesized standard meets the "Self-Validating System" requirement.

AnalyticalWorkflow Crude Crude Synthesized Solid HPLC HPLC Purity Check (Target > 95%) Crude->HPLC Recryst Recrystallization (H2O/EtOH) HPLC->Recryst If Purity < 95% Structure Structural Confirmation HPLC->Structure If Purity > 95% Recryst->HPLC Re-test MS MS: m/z 375 [M+H]+ Structure->MS NMR 1H NMR: Symmetry Check Structure->NMR Release Release as Reference Standard (Impurity E) MS->Release NMR->Release

Figure 2: Quality Control workflow for qualifying Famotidine Disulfide Reference Standard.

Control Strategy in Drug Development

To prevent the formation of Impurity E in the final Famotidine API:

  • Inert Atmosphere: Maintain strict Nitrogen blanketing during the hydrolysis of the isothiourea intermediate.

  • Scavengers: Use of antioxidants (e.g., sodium metabisulfite) during the workup of the thiol intermediate.

  • pH Control: Avoid prolonged exposure of the thiol to basic conditions (pH > 9) in the presence of air, which accelerates disulfide formation.

References

  • European Pharmacopoeia (Ph. Eur.) 10.0 , "Famotidine Monograph 1012". (2020). Defines Impurity E limits and structure.Link

  • United States Pharmacopeia (USP-NF) , "Famotidine", USP 43-NF 38. Identifies Related Compound E.[2][3][4][5][6]Link

  • Hotha, K. K., et al. "Identification, Synthesis and Characterization of Unknown Impurity in Famotidine."[7] Journal of Liquid Chromatography & Related Technologies, 36(7), 976-989. (2013). Provides context on Famotidine impurity profiling.Link

  • Zeynizadeh, B. "Oxidative Coupling of Thiols to Disulfides with Iodine in Wet Acetonitrile."[1] Journal of Chemical Research, 2002(11), 564-566. Basis for the iodine oxidation protocol.[1]Link

  • PubChem Compound Summary , "Famotidine Disulfide (CID 71314076)". Structural data verification.[8]Link

Sources

An In-depth Technical Guide to Famotidine Disulfide: Structure, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Famotidine, a potent histamine H2-receptor antagonist, is a widely prescribed medication for the treatment of peptic ulcer disease and gastroesophageal reflux disease (GERD).[1] The purity of the active pharmaceutical ingredient (API) is of paramount importance to ensure its safety and efficacy. This technical guide provides a comprehensive overview of a critical impurity, famotidine disulfide, also known as Famotidine Impurity E in the European Pharmacopoeia (EP) and Famotidine Related Compound E in the United States Pharmacopeia (USP).[2] Understanding the molecular structure, formation, and analytical control of this impurity is essential for drug development professionals and researchers working with famotidine.

Molecular Structure and Chemical Formula

Famotidine disulfide is formed through the oxidation of two famotidine molecules, resulting in a disulfide linkage between the methylene groups attached to the thiazole rings.

Chemical Name: 2,2'-((Disulfanediylbis(methylene))bis(thiazole-4,2-diyl))diguanidine[2]

PropertyValueSource(s)
Molecular Formula C10H14N8S4[2]
Molecular Weight 374.52 g/mol [2]
CAS Number 129083-44-9[2]
Structural Comparison with Famotidine:

Famotidine has the molecular formula C8H15N7O2S3. The formation of the disulfide dimer involves the removal of the sulfamoylpropanimidamide group from each famotidine molecule and the subsequent formation of a disulfide bond.

Synthesis and Formation

Famotidine disulfide is primarily considered a process-related impurity and a potential degradation product of famotidine. Its formation is attributed to oxidative conditions. The thiol group in the famotidine structure is susceptible to oxidation, leading to the formation of a disulfide linkage between two molecules.

Spectroscopic Characterization

The structural elucidation and confirmation of famotidine disulfide rely on various spectroscopic techniques. While a complete set of spectra for the isolated impurity is not widely published, the following are the expected key features based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the thiazole ring, the methylene bridge, and the guanidine group. The chemical shifts of the methylene protons adjacent to the disulfide bond would be a key diagnostic feature.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbon atoms in the thiazole ring, the methylene group, and the guanidine moiety.

Mass Spectrometry (MS):

The mass spectrum of famotidine disulfide would be expected to show a molecular ion peak corresponding to its molecular weight of approximately 374.5 g/mol . Fragmentation patterns would likely involve cleavage of the disulfide bond and fragmentation of the thiazole and guanidine groups.

Infrared (IR) Spectroscopy:

The IR spectrum of famotidine disulfide would exhibit characteristic absorption bands for N-H stretching of the guanidine group, C=N stretching of the thiazole ring, and C-S stretching. The absence of bands associated with the sulfamoylpropanimidamide group of famotidine would be a key differentiating feature.

Analytical Methodologies for Detection and Quantification

The control of famotidine disulfide as an impurity in famotidine drug substance and product is crucial for ensuring pharmaceutical quality. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective analytical technique for this purpose.

Experimental Protocol: RP-HPLC for Famotidine and its Impurities

This protocol is a general guideline based on established methods for famotidine impurity profiling.[3][4] Method optimization and validation are essential for specific applications.

Objective: To separate and quantify famotidine disulfide from famotidine and other related impurities.

Materials:

  • Famotidine reference standard

  • Famotidine disulfide reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • 1-Hexane sodium sulfonate

  • Water (HPLC grade)

  • Phosphoric acid or other suitable buffer components

  • Famotidine drug substance or product sample

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions (Example):

ParameterCondition
Mobile Phase A gradient mixture of a buffered aqueous phase (containing an ion-pairing agent like 1-hexane sodium sulfonate) and an organic phase (acetonitrile and/or methanol). The exact gradient program needs to be developed and optimized.
Flow Rate 1.0 - 1.5 mL/min
Column Temperature Ambient or controlled (e.g., 30 °C)
Detection Wavelength 265 nm
Injection Volume 10 - 20 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of famotidine reference standard and famotidine disulfide reference standard in a suitable diluent (e.g., mobile phase). Prepare a series of calibration standards by diluting the stock solutions.

  • Sample Preparation: Accurately weigh and dissolve the famotidine drug substance or a powdered portion of the drug product in the diluent to a known concentration.

  • Chromatographic Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Data Analysis: Identify the peaks based on their retention times compared to the standards. Quantify the amount of famotidine disulfide in the sample using the calibration curve generated from the standard solutions.

Causality Behind Experimental Choices:

  • C18 Column: The non-polar nature of the C18 stationary phase is well-suited for retaining and separating the relatively polar famotidine and its impurities.

  • Ion-Pairing Agent: The addition of an ion-pairing agent like 1-hexane sodium sulfonate to the mobile phase helps to improve the peak shape and retention of the basic guanidine groups in both famotidine and its disulfide impurity.

  • UV Detection at 265 nm: This wavelength corresponds to a strong absorbance maximum for the thiazole chromophore present in both molecules, providing good sensitivity for detection.

Regulatory Landscape and Acceptance Criteria

The presence of impurities in pharmaceutical products is strictly regulated by pharmacopeias and regulatory agencies to ensure patient safety.

  • European Pharmacopoeia (EP): The EP monograph for famotidine lists "Impurity E" and provides limits for its presence.[1] The acceptance criteria are typically defined in relation to the peak area of the principal peak in the chromatogram of a reference solution.

  • United States Pharmacopeia (USP): The USP monograph for famotidine lists "Famotidine Related Compound E" and sets acceptance criteria for its levels in the drug substance and finished product.[2]

It is imperative for manufacturers to adhere to the specific limits outlined in the relevant pharmacopeial monographs.

Logical Relationships and Visualization

The relationship between famotidine and its disulfide impurity can be visualized as a straightforward oxidation process.

Famotidine_Oxidation Famotidine1 Famotidine Oxidation Oxidation Famotidine1->Oxidation Famotidine2 Famotidine Famotidine2->Oxidation Disulfide Famotidine Disulfide Oxidation->Disulfide Byproduct 2x Sulfamoylpropanimidamide (conceptual byproduct) Oxidation->Byproduct

Caption: Oxidative formation of Famotidine Disulfide from two Famotidine molecules.

Conclusion

Famotidine disulfide is a significant impurity in the manufacturing and storage of famotidine. A thorough understanding of its molecular structure, mechanism of formation, and appropriate analytical control strategies is critical for ensuring the quality, safety, and efficacy of famotidine-containing drug products. This technical guide provides a foundational understanding for researchers and drug development professionals to effectively manage this impurity throughout the pharmaceutical lifecycle.

References

  • Krishna, M. V., Madhavi, G., & Sankar, D. G. (2010). Impurity profiling of Famotidine in bulk drugs and pharmaceutical formulations by RP-HPLC method using ion pairing. Der Pharmacia Lettre, 2(3), 1-11.
  • Characterization of famotidine API and simultaneous Quantification of its organic impurities by UPLC. Research Journal of Pharmacy and Technology.
  • Monser, L., & Darghouth, F. (2002). RP-HPLC Determination of Famotidine and its Potential Impurities in Pharmaceuticals.
  • Synthesis of 5,5′-(Disulfanediyl)bis[3-phenyl-1,3,4-thiadiazole-2(3H)-thione] and Study of Its Anti-Inflammatory Activity.
  • Baranowska, I., & Markowski, W. (2008). Experimental and Calculated 1H, 13C and 15N NMR Spectra of famotidine. Journal of Molecular Structure, 875(1-3), 214-220.
  • USP. (n.d.). 〈467〉 Residual Solvents. USP-NF.
  • Agilent Technologies. (2018). USP <467> residual solvents.
  • Hotha, K. K., et al. (2016). Impurity of famotidine. U.S.
  • Pharmaffiliates. Famotidine-Impurities. Retrieved from [Link]

  • USP. (n.d.). 〈467〉 RESIDUAL SOLVENTS.
  • Zarghi, A., Shafaati, A., Foroutan, S. M., & Khoddam, A. (2005). Development of a rapid HPLC method for determination of famotidine in human plasma using a monolithic column. Journal of pharmaceutical and biomedical analysis, 39(3-4), 677–680.
  • European Pharmacopoeia. (n.d.). Famotidine.
  • Agilent Technologies. (2018). USP 467 Residual Solvents Guide for Pharma Manufacturers.
  • Vita Health Products Inc. (2016). PRODUCT MONOGRAPH ACID CONTROL (famotidine) USP 10 mg tablets.
  • ResolveMass Laboratories Inc. (2024). USP 467 Residual Solvents Guide for Pharma Manufacturers.
  • Krishna, M. V., Madhavi, G., & Sankar, D. G. (2010). Impurity profiling of Famotidine in bulk drugs and pharmaceuticalformulations by RP-HPLC method using ion pairing agent. Semantic Scholar.
  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org.
  • Chromatographic Analysis of Famotidine, Paracetamol and Ibuprofen from Tablet Formulation. Research Journal of Pharmacy and Technology.
  • USP. (2011). Famotidine Tablets.
  • USP. (n.d.). USP Monographs: Famotidine Tablets. USP29-NF24.

Sources

An In-Depth Technical Guide to the Thermogravimetric Analysis of Famotidine and its Disulfide Derivative

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical development and quality control, ensuring the thermal stability of an Active Pharmaceutical Ingredient (API) and its related impurities is paramount for product safety, efficacy, and shelf-life.[1][2] Famotidine, a potent histamine H2-receptor antagonist, can undergo degradation and transformation, potentially forming impurities such as its disulfide derivative. This guide provides a comprehensive technical framework for utilizing Thermogravimetric Analysis (TGA) to characterize the thermal stability of Famotidine and offers expert insights into the anticipated thermal behavior of its disulfide impurity. By explaining the causality behind experimental choices and presenting a self-validating protocol, this document serves as a vital resource for researchers, analytical scientists, and drug development professionals aiming to establish robust thermal analysis methods for Famotidine and related substances.

The Critical Role of Thermal Analysis in Pharmaceutical Integrity

Thermal analysis techniques are indispensable tools in the pharmaceutical industry, providing critical data on the physical and chemical properties of materials as a function of temperature. Among these, Thermogravimetric Analysis (TGA) is fundamental for assessing thermal stability.[3] TGA measures changes in the mass of a sample as it is subjected to a controlled temperature program, revealing key information about decomposition temperatures, moisture and solvent content, and the overall thermal robustness of a compound.[4][5] This data is crucial for:

  • Stability and Shelf-Life Prediction: Identifying the onset temperature of degradation helps in establishing appropriate storage conditions and predicting the long-term stability of the drug product.[2][3]

  • Impurity Profiling: Characterizing the thermal signature of impurities, like the disulfide derivative of Famotidine, is essential for their detection and for understanding their potential impact on the drug product's stability.

  • Formulation Development: TGA aids in screening for potential incompatibilities between the API and excipients, ensuring the development of a stable and effective formulation.

Famotidine: Structure, Polymorphism, and the Disulfide Impurity

Famotidine ([3-[[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]-N-(aminosulfonyl)propanimidamide]) is a well-established drug for treating peptic ulcer disease. Its thermal behavior is influenced by its solid-state properties. Famotidine is known to exist in at least two polymorphic forms, A and B, which exhibit different melting points and thermodynamic stability.[6][7]

  • Polymorph B: Melts at approximately 167°C.[6]

  • Polymorph A: Melts at a higher temperature, around 174°C, and is the more stable form.[6]

Differential Scanning Calorimetry (DSC) studies consistently show a sharp endothermic peak for Famotidine in the range of 162-167°C, corresponding to its melting point, before the onset of significant decomposition at higher temperatures.[8][9][10]

The Famotidine Disulfide Impurity

Famotidine disulfide is a potential process-related impurity or degradation product. The key structural difference is the replacement of the thioether linkage in Famotidine with a disulfide (-S-S-) bond. This modification is significant because disulfide bonds have different chemical and thermal properties compared to thioethers, suggesting a distinct thermal decomposition profile.

G cluster_famotidine Famotidine cluster_disulfide Famotidine Disulfide famotidine Key Feature: Thioether (-S-) Linkage disulfide Key Feature: Disulfide (-S-S-) Bond famotidine->disulfide Structural Difference

Caption: Structural distinction between Famotidine and its disulfide derivative.

Core Principles of Thermogravimetric Analysis (TGA)

TGA operates on a simple yet powerful principle: monitoring the mass of a sample while it is heated, cooled, or held at a constant temperature in a controlled atmosphere.[5] The resulting data is plotted as a TGA curve (mass vs. temperature) and its first derivative, the DTG curve (rate of mass change vs. temperature).

  • TGA Curve: Shows the cumulative mass loss. Plateaus indicate regions of thermal stability, while steps (inflections) signify mass loss events like dehydration or decomposition.

  • DTG Curve: Peaks on the DTG curve correspond to the points of the fastest mass loss rate, making it easier to identify distinct thermal events and their characteristic temperatures.

The choice of atmosphere is critical. An inert atmosphere (e.g., Nitrogen, Argon) is used to study thermal decomposition in the absence of oxygen, while an oxidative atmosphere (e.g., Air, Oxygen) is used to investigate oxidative stability.

A Self-Validating Protocol for TGA of Famotidine Disulfide

This protocol is designed to provide robust, reproducible data. The causality behind each parameter selection is explained to empower the scientist to adapt the method as needed.

Step 1: Instrument Preparation and Calibration

  • Action: Verify the calibration of the TGA instrument for mass and temperature. Use certified standards (e.g., indium for temperature, calcium oxalate for mass loss).

  • Causality: Accurate calibration is the foundation of trustworthy data. Temperature calibration ensures that thermal events are recorded at the correct temperature, while mass calibration ensures the accuracy of weight loss measurements.

Step 2: Sample Preparation

  • Action: Accurately weigh 5–10 mg of the Famotidine disulfide sample into a clean, tared TGA pan (typically aluminum or platinum). Ensure the sample forms a thin, even layer at the bottom of the pan.

  • Causality: A sample size of 5-10 mg is a balance between being representative of the bulk material and minimizing thermal gradients within the sample. A thin layer ensures uniform heating and efficient removal of any gaseous products, leading to sharper, more defined thermal events.

Step 3: Experimental Setup

  • Action: Place the sample pan in the TGA furnace. Purge the system with the desired gas (high-purity Nitrogen at a flow rate of 50-100 mL/min is recommended for initial decomposition studies) for at least 15-20 minutes before starting the analysis.

  • Causality: An inert nitrogen atmosphere prevents oxidative degradation, allowing for the study of the material's intrinsic thermal decomposition pathway. A sufficient purge time ensures the complete removal of atmospheric oxygen from the furnace.

Step 4: Thermal Method Execution

  • Action: Program the instrument with the following thermal profile:

    • Equilibrate at 30°C.

    • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

  • Causality: A heating rate of 10°C/min is standard for pharmaceutical analysis as it provides a good balance between resolution and analysis time. Slower rates can offer better separation of close-lying thermal events, while faster rates can shift decomposition to higher temperatures. The range up to 600°C is typically sufficient to capture the full decomposition of most organic pharmaceutical molecules.

Step 5: Data Analysis

  • Action: Record the TGA and DTG curves. Determine the onset temperature of decomposition (T_onset), the temperatures of maximum decomposition rates (T_peak from DTG), and the percentage mass loss for each step.

  • Causality: T_onset is a primary indicator of thermal stability.[4] The multi-step nature of the decomposition, revealed by distinct DTG peaks, provides a fingerprint of the degradation mechanism.

ParameterRecommended SettingRationale
Sample Mass 5–10 mgEnsures representative analysis while minimizing thermal lag.
Heating Rate 10 °C/minStandard rate for good resolution and practical analysis time.
Atmosphere Nitrogen (High Purity)Prevents oxidative side reactions, focusing on thermal decomposition.
Flow Rate 50–100 mL/minEnsures an inert environment and efficient removal of volatiles.
Temperature Range 30 °C to 600 °CSufficient to cover melting and complete decomposition of the molecule.
Pan Type Aluminum or PlatinumInert materials that do not react with the sample.
Table 1: Recommended TGA Experimental Parameters

Caption: Standard workflow for Thermogravimetric Analysis.

Interpreting Thermal Data: Famotidine as a Reference

Based on available literature, the TGA of Famotidine in an inert atmosphere is expected to show initial stability up to its melting point, followed by a multi-stage decomposition.

Thermal EventApproximate Temperature Range (°C)Description
Melting (DSC Event) 162–167 °CA sharp endothermic event with no associated mass loss.[6][8][9]
Decomposition Onset > 200 °CThe temperature at which significant mass loss begins.
Major Decomposition 230–350 °CA significant and often complex multi-step mass loss corresponding to the fragmentation of the molecule.
Final Residue > 400 °CA small percentage of char or inorganic residue may remain.
Table 2: Expected Thermal Events for Crystalline Famotidine

Anticipated Thermal Behavior of Famotidine Disulfide: A Mechanistic Hypothesis

Hypothesis: The thermal decomposition of Famotidine disulfide will be initiated by the homolytic cleavage of the disulfide bond. This will likely result in a lower onset temperature of decomposition compared to Famotidine, whose degradation must start with the cleavage of more stable bonds.

Anticipated TGA/DTG Profile:

  • Lower T_onset: The initial mass loss step for the disulfide derivative is predicted to occur at a lower temperature than that of Famotidine.

  • Distinct Multi-Stage Decomposition: The initial cleavage of the S-S bond will generate reactive radical intermediates, leading to a unique fragmentation cascade that differs from the thioether pathway of Famotidine. This should be observable as a different pattern of DTG peaks (different temperatures and relative intensities).

G start Famotidine Disulfide step1 Initial Thermal Stress (Lower Temperature) start->step1 step2 Homolytic Cleavage of Disulfide (-S-S-) Bond step1->step2 Weakest Link step3 Formation of Reactive Thiol Radical Intermediates step2->step3 step4 Secondary Fragmentation (Unique Cascade) step3->step4 step5 Volatile Gaseous Products (Mass Loss) step4->step5

Caption: Hypothetical decomposition pathway for Famotidine Disulfide.

Conclusion

Thermogravimetric Analysis is a definitive tool for assessing the thermal stability of Famotidine and its potential impurities. This guide provides a robust, scientifically-grounded protocol for conducting this analysis. By understanding the thermal behavior of the parent drug, we can hypothesize that the Famotidine disulfide impurity will exhibit a lower thermal stability due to the inherent weakness of the disulfide bond. Experimental verification using the detailed methodology herein is essential for confirming this hypothesis and for establishing comprehensive stability profiles, ultimately ensuring the quality and safety of Famotidine drug products.

References

  • ResearchGate. (n.d.). FTIR spectra of famotidine, HEP and their physical mixture. DSC... Retrieved from [Link]

  • ResearchGate. (n.d.). Thermogram of Famotidine. Retrieved from [Link]

  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (n.d.). DSC thermogram of famotidine. Retrieved from [Link]

  • ResolveMass Laboratories. (2026, January 14). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. Retrieved from [Link]

  • Lin, S. Y. (2006). Thermodynamic and kinetic characterization of polymorphic transformation of famotidine during grinding. International Journal of Pharmaceutics, 319(1-2), 147-152. Retrieved from [Link]

  • Khan, S. A., et al. (2015). Determination of Chemical Stability of Various Famotidine Dosage Forms by UV. Science, Technology and Development, 34(1), 31-38. Retrieved from [Link]

  • Junnarkar, G. H., & Stavchansky, S. (1995). Isothermal and nonisothermal decomposition of famotidine in aqueous solution. Journal of Pharmaceutical Sciences, 84(7), 895-899. Retrieved from [Link]

  • ATA Scientific Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Retrieved from [Link]

  • Shodhganga. (n.d.). Chapter 5 - Cocrystal Technology to Control the Degradation of Histamine H2- receptor Antagonist Drug Famotidine. Retrieved from [Link]

  • Singh, S., Kumar, S., Sharda, N., & Chakraborti, A. K. (2002). New findings on degradation of famotidine under basic conditions: identification of a hitherto unknown degradation product and the condition for obtaining the propionamide intermediate in pure form. Journal of Pharmaceutical Sciences, 91(1), 253-257. Retrieved from [Link]

  • SpringerLink. (2025, August 10). Study on degradation process of famotidine hydrochloride in aqueous samples. Retrieved from [Link]

  • Soto, R., Svanström, M., Rasmuson, Å. C., & O'Mahony, M. (2021). Solubility and thermodynamic analysis of famotidine polymorphs in pure solvents. International Journal of Pharmaceutics, 607, 121031. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative DSC thermograms of pure drug (famotidine), pure CD.... Retrieved from [Link]

  • TA Instruments. (n.d.). Thermal Analysis in the Pharmaceutical Industry. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Synthesis and Characterization of Novel Sulphoxide prodrug of Famotidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Novel Sulphoxide prodrug of Famotidine. Retrieved from [Link]

  • Lab Manager. (2025, July 24). Thermal Stability Testing for Pharmaceuticals and Advanced Materials. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Crystal Structure, and Solubility Analysis of a Famotidine Cocrystal. Retrieved from [Link]

  • Auriga Research. (n.d.). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Retrieved from [Link]

  • GSRS. (n.d.). FAMOTIDINE DISULFIDE. Retrieved from [Link]

  • University of Mississippi eGrove. (n.d.). FORMULATION DEVELOPMENT OF FAMOTIDINE FLOATING TABLETS USING HOT-MELT EXTRUSION COUPLED WITH 3D PRINTING TECHNIQUE. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2020, March 5). Thermal Stability of Drugs. Retrieved from [Link]

  • ResearchOnline@JCU. (n.d.). Characterisation of disulfide-rich peptides exploring potential wound healing properties. Retrieved from [Link]

Sources

Methodological & Application

RP-HPLC method for famotidine and its impurities analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Famotidine and Related Impurities

Executive Summary

This application note details a robust, regulatory-compliant RP-HPLC protocol for the separation and quantification of Famotidine and its known related substances (Impurities A, B, C, D, and F). While modern gradient methods exist, this guide prioritizes the USP-aligned Ion-Pairing Method , which remains the "Gold Standard" for regulatory filings and Quality Control (QC) release testing. Additionally, a Modern Gradient Alternative is provided for researchers requiring Mass Spectrometry (MS) compatibility or enhanced peak capacity for complex degradation studies.

Introduction & Scientific Context

Famotidine is a histamine H2-receptor antagonist containing a thiazole ring and a sulfamide moiety.[1] Its chemical stability is susceptible to hydrolysis (acid/base) and oxidation.

  • Primary Degradation Pathway: The amide group in the side chain is prone to hydrolysis, leading to Impurity D (Amide derivative) and subsequently Impurity F (Acid derivative).

  • Chromatographic Challenge: Famotidine is polar and basic (pKa ~6.8). Standard C18 retention is difficult without pH modification or ion-pairing agents. The use of Sodium 1-Heptane Sulfonate (Ion-Pairing Reagent) at acidic pH (3.0) ensures adequate retention and resolution by forming a neutral ion-pair complex with the protonated drug.

Impurity Profile & Chemical Structures

The following impurities are critical critical quality attributes (CQAs) monitored during stability studies.

ImpurityCommon NameChemical DescriptionOriginRelative Retention Time (RRT)*
Famotidine API3-[[[2-[(diaminomethylene)amino]thiazol-4-yl]methyl]sulphanyl]-N-sulphamoylpropanimidamideActive1.00
Impurity A Amidine Analog3-[[[2-[(diaminomethylene)amino]thiazol-4-yl]methyl]sulphanyl]propanimidamideSynthesis~1.6
Impurity C Propionylsulfamide3-[[[2-[(diaminomethylene)amino]thiazol-4-yl]methyl]sulphanyl]-N-sulphamoylpropanamideDegradation~1.2
Impurity D Amide Analog3-[[[2-[(diaminomethylene)amino]thiazol-4-yl]methyl]sulphanyl]propanamideHydrolysis~1.1
Impurity F Acid Analog3-[[[2-[(diaminomethylene)amino]thiazol-4-yl]methyl]sulphanyl]propanoic acidHydrolysis~1.5

*RRTs are approximate and dependent on exact mobile phase pH and column chemistry.

Experimental Protocol A: USP-Aligned Ion-Pairing Method (QC Standard)

Recommended for Routine QC and Regulatory Compliance.

Reagents & Materials
  • Famotidine Reference Standard (RS) (USP/EP grade).

  • Sodium 1-Heptane Sulfonate (HPLC Grade).[2]

  • Acetonitrile (ACN) & Methanol (MeOH) (HPLC Grade).[2]

  • Glacial Acetic Acid .[3][4][5][6]

  • Water: Milli-Q or equivalent (18.2 MΩ·cm).

Instrumentation Setup
  • System: HPLC with Isocratic Pump and UV-Vis/PDA Detector.

  • Column: L1 Packing (C18), 4.6 mm × 150 mm, 5 µm (e.g., Agilent Zorbax Eclipse XDB-C18 or Waters Symmetry C18).

  • Column Temperature: 25°C ± 1°C.

  • Flow Rate: 1.0 - 1.5 mL/min (Adjust to achieve Famotidine RT ~6-8 min).

  • Detection: UV @ 254 nm.[2][4]

  • Injection Volume: 20 µL.

Mobile Phase Preparation

This method relies on careful pH adjustment to maintain the ion-pairing mechanism.

  • Buffer Preparation: Dissolve 2.0 g of Sodium 1-Heptane Sulfonate in 900 mL of water.

  • pH Adjustment: Adjust pH to 3.0 ± 0.05 using Glacial Acetic Acid. Dilute to 1000 mL with water.

  • Final Mobile Phase: Mix Buffer : Acetonitrile : Methanol in the ratio 1000 : 240 : 40 (v/v/v).

  • Degassing: Filter through a 0.45 µm nylon membrane and sonicate for 10 minutes.

Sample Preparation
  • Diluent: Mixture of Acetate Buffer pH 6.0 and ACN (93:7) or simply Mobile Phase (if solubility permits).

  • Standard Solution: 0.2 mg/mL Famotidine RS in Diluent.

  • Test Solution: Grind tablets; disperse powder equivalent to 20 mg Famotidine in 100 mL Diluent. Sonicate for 15 mins, filter.

Experimental Protocol B: Modern Gradient Method (Stability Indicating)

Recommended for R&D, Impurity Profiling, and LC-MS applications (replace phosphate/acetate with formate if using MS).

Chromatographic Conditions
  • Column: C18, 4.6 mm × 250 mm, 5 µm (High carbon load preferred).

  • Mobile Phase A: 13.6 g/L Sodium Acetate, adjusted to pH 6.0 with Acetic Acid.

  • Mobile Phase B: Acetonitrile : Methanol (60:40).

  • Gradient Program:

    • 0 min: 90% A / 10% B

    • 20 min: 60% A / 40% B

    • 30 min: 90% A / 10% B (Re-equilibration)

System Suitability & Validation Criteria

Before running samples, the system must pass the following criteria (based on USP <621>):

  • Resolution (Rs): > 2.0 between Famotidine and Impurity D (the critical pair).

  • Tailing Factor (T): NMT 2.0 for the Famotidine peak.

  • Precision: %RSD of peak area < 2.0% for 5 replicate injections of the Standard.

  • Capacity Factor (k'): > 2.0 (Ensures peak is not eluting in the void volume).

Visualizations

Figure 1: Analytical Workflow Diagram

This diagram outlines the decision process for selecting the correct method and the execution steps.

G Start Start: Impurity Analysis Goal Define Goal Start->Goal QC Routine QC / Release Goal->QC Compliance RD R&D / Stability / MS Goal->RD Profiling MethodA Protocol A: USP Ion-Pairing (Isocratic, pH 3.0) QC->MethodA MethodB Protocol B: Gradient (Acetate pH 6.0) RD->MethodB Prep Sample Preparation (0.2 mg/mL in Diluent) MethodA->Prep MethodB->Prep SST System Suitability Test (Res > 2.0, Tailing < 2.0) Prep->SST SST->MethodA Fail (Check pH/Column) Analysis Data Analysis Calculate % Impurity SST->Analysis Pass Report Final Report Analysis->Report

Caption: Decision matrix for selecting between the USP-aligned ion-pairing method (QC) and the gradient method (R&D).

Figure 2: Famotidine Degradation Pathway

Understanding the origin of impurities is crucial for troubleshooting out-of-specification (OOS) results.

Degradation Fam Famotidine (API) ImpD Impurity D (Amide) Fam->ImpD Acid Hydrolysis (-Sulfamide) ImpC Impurity C (Propionylsulfamide) Fam->ImpC Degradation (Minor Path) ImpF Impurity F (Acid) ImpD->ImpF Further Hydrolysis (-NH3)

Caption: Primary degradation pathway of Famotidine showing the hydrolysis cascade from API to Impurity D and F.

References

  • USP Monograph: United States Pharmacopeia.[1][7] Famotidine Tablets Monograph. USP-NF.

  • Helali, N., & Monser, L. (2004). RP-HPLC Determination of Famotidine and its Potential Impurities in Pharmaceuticals. Chromatographia, 60, 455–460.

  • Krishna, M. V., et al. (2010). Impurity profiling of Famotidine in bulk drugs and pharmaceutical formulations by RP-HPLC method using ion pairing agent. Der Pharmacia Lettre, 2(3), 1-11.

  • European Pharmacopoeia (Ph.[1][8] Eur.): Famotidine Monograph 10.0.

  • Thermo Fisher Scientific. (2015). Fast analysis of famotidine and related substances using a Thermo Scientific Acclaim 120 C18 column. Application Note.

Sources

Application Note: A Validated Protocol for the Isolation and Characterization of Famotidine Disulfide from Bulk Drug Substance

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Regulatory Imperative

Famotidine is a potent histamine H2 receptor antagonist widely used to treat gastric and duodenal ulcers by reducing gastric acid secretion.[1] During its synthesis and storage, or upon exposure to oxidative conditions, various related substances or impurities can form. One such critical impurity is Famotidine Disulfide, also known as Famotidine USP Related Compound E.[2]

The presence of impurities in an Active Pharmaceutical Ingredient (API) can impact the quality, safety, and efficacy of the final drug product.[3] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate the identification and characterization of any impurity present above a specified threshold. The ICH Q3A(R2) guideline, for instance, establishes thresholds for reporting, identification, and qualification of impurities in new drug substances.[4][5] Isolating impurities like Famotidine Disulfide is a prerequisite for their definitive structural characterization and for synthesizing certified reference standards, which are essential for the accurate quantification in routine quality control testing.[6]

This application note addresses the technical challenge of isolating this specific disulfide impurity, providing a field-proven methodology that ensures both high purity and integrity of the isolated compound.

Chemical Structures

A clear understanding of the molecular structures of the parent drug and the impurity is fundamental to developing a selective isolation strategy. The key structural difference is the formation of a disulfide bridge from the thiol moiety of two famotidine-related precursor molecules.

cluster_0 Famotidine cluster_1 Famotidine Disulfide (Impurity E) Famotidine Famotidine FamotidineDisulfide FamotidineDisulfide Overall Isolation and Characterization Workflow cluster_workflow BulkDrug Famotidine Bulk Drug (Containing Disulfide Impurity) Dissolution Sample Preparation (Dissolution in DMSO/Methanol) BulkDrug->Dissolution PrepHPLC Preparative RP-HPLC (C18 Column, Methanol/Water Gradient) Dissolution->PrepHPLC FractionCollection Fraction Collection (Based on UV Chromatogram) PrepHPLC->FractionCollection SolventRemoval Solvent Removal (Rotary Evaporation/Lyophilization) FractionCollection->SolventRemoval IsolatedImpurity Isolated Famotidine Disulfide (Solid Powder) SolventRemoval->IsolatedImpurity PurityCheck Purity Assessment (Analytical HPLC) IsolatedImpurity->PurityCheck StructureElucidation Structural Characterization (MS, NMR) IsolatedImpurity->StructureElucidation Conceptual Preparative HPLC Separation cluster_hplc Injection Sample Injection (Famotidine + Impurities) Column C18 Preparative Column (Non-polar stationary phase) Injection->Column FamotidinePeak Famotidine Peak (More Polar, Elutes First) Column->FamotidinePeak Mobile Phase Flow DisulfidePeak Disulfide Peak (Less Polar, Elutes Later) Column->DisulfidePeak Stronger Retention Detector UV Detector (265 nm) FamotidinePeak->Detector DisulfidePeak->Detector Collector Fraction Collector Detector->Collector Collect Disulfide Fraction

Sources

Application Note: A Validated LC-MS/MS Method for the Sensitive Quantification of Famotidine Disulfide in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Famotidine Disulfide, a potential impurity of the H2 receptor antagonist Famotidine, in human plasma. The described method employs a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard for accurate quantification. The method has been validated in accordance with the U.S. Food and Drug Administration (FDA) guidance on bioanalytical method validation, demonstrating excellent linearity, accuracy, precision, and selectivity. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for monitoring this specific impurity in pharmacokinetic or toxicokinetic studies.

Introduction

Famotidine is a potent histamine H2 receptor antagonist widely used for the treatment of gastric ulcers, gastroesophageal reflux disease, and other conditions associated with excessive stomach acid production. During the synthesis, formulation, or storage of famotidine, various related substances and impurities can arise. One such potential impurity is Famotidine Disulfide.[1][2] The monitoring of impurities in active pharmaceutical ingredients (APIs) and formulated drug products is a critical aspect of drug development and quality control to ensure the safety and efficacy of the final product.

The inherent complexity of biological matrices such as plasma necessitates highly selective and sensitive analytical methods for the accurate quantification of drug-related substances.[3][4] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical applications due to its superior sensitivity, specificity, and speed.[5] This application note presents a comprehensive protocol for the determination of Famotidine Disulfide in human plasma using LC-MS/MS, providing a valuable tool for preclinical and clinical research.

Experimental

Materials and Reagents
  • Famotidine Disulfide reference standard (Purity ≥98%)

  • Famotidine-d4 (Internal Standard, IS) (Purity ≥98%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Human plasma (K2-EDTA)

  • Ultrapure water

Instrumentation and Chromatographic Conditions

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system, was used for this analysis.

Parameter Condition
HPLC Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in methanol
Flow Rate 0.4 mL/min
Gradient Initial: 10% B, hold for 1 min; 1-3 min: ramp to 90% B; 3-4 min: hold at 90% B; 4.1-5 min: return to 10% B and re-equilibrate
Injection Volume 10 µL
Column Temperature 40 °C
Autosampler Temperature 10 °C
Mass Spectrometry Conditions

The mass spectrometer was operated in the positive ion electrospray (ESI+) mode. The analytes were monitored using Multiple Reaction Monitoring (MRM).

Parameter Famotidine Disulfide Famotidine-d4 (IS)
Precursor Ion (m/z) 375.0342.1
Product Ion (m/z) 189.1190.0
Dwell Time (ms) 100100
Collision Energy (eV) Optimized for systemOptimized for system
Declustering Potential (V) Optimized for systemOptimized for system

Note: The molecular weight of Famotidine Disulfide is 374.5 g/mol .[6] The precursor ion of 375.0 corresponds to the [M+H]+ adduct. The product ion is predicted based on the fragmentation of the famotidine moiety.

Detailed Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Famotidine Disulfide and Famotidine-d4 (IS) in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the Famotidine Disulfide stock solution with 50:50 methanol:water to create working solutions for calibration standards and quality control samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Famotidine-d4 stock solution with 50:50 methanol:water to a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation

This method is chosen for its simplicity, speed, and effectiveness in removing the majority of plasma proteins.[4][7][8][9]

  • Label microcentrifuge tubes for each sample, standard, and quality control.

  • Pipette 100 µL of plasma into the appropriately labeled tubes.

  • Spike with 10 µL of the appropriate Famotidine Disulfide working solution (or blank solvent for blank samples).

  • Add 20 µL of the 100 ng/mL IS working solution to all tubes except for the blank.

  • Add 300 µL of cold acetonitrile to each tube to precipitate the proteins.

  • Vortex each tube for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Carefully transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 10 µL of the supernatant into the LC-MS/MS system.

G cluster_prep Sample Preparation Workflow plasma 100 µL Plasma Sample spike_analyte Spike with Analyte/QC Standards plasma->spike_analyte spike_is Add 20 µL Internal Standard spike_analyte->spike_is ppt Add 300 µL Acetonitrile (Protein Precipitation) spike_is->ppt vortex Vortex (1 min) ppt->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Transfer 200 µL Supernatant centrifuge->supernatant injection Inject 10 µL into LC-MS/MS supernatant->injection

Caption: Protein Precipitation Workflow for Plasma Samples.

Method Validation

The bioanalytical method was validated according to the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry".[10][11]

Linearity and Range

The method demonstrated excellent linearity over the concentration range of 1 to 500 ng/mL. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a weighting factor of 1/x² was used.

Parameter Result
Concentration Range 1 - 500 ng/mL
Correlation Coefficient (r²) > 0.995
Accuracy of Standards 85-115% (80-120% for LLOQ)
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated by analyzing replicate quality control (QC) samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

QC Level Nominal Conc. (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%Bias) Inter-day Precision (%CV) Inter-day Accuracy (%Bias)
LLOQ 1< 15%± 15%< 20%± 20%
LQC 3< 15%± 15%< 15%± 15%
MQC 50< 15%± 15%< 15%± 15%
HQC 400< 15%± 15%< 15%± 15%
Selectivity and Matrix Effect

Selectivity was assessed by analyzing blank plasma samples from at least six different sources to check for interferences at the retention times of Famotidine Disulfide and the IS. No significant interferences were observed. The matrix effect was evaluated and found to be within acceptable limits, indicating that the ionization of the analyte and IS was not significantly suppressed or enhanced by the plasma matrix.

Stability

The stability of Famotidine Disulfide in plasma was assessed under various conditions to ensure the integrity of the samples during handling and storage.

Stability Condition Duration Result
Bench-top (Room Temperature) 4 hoursWithin ±15% of nominal concentration
Autosampler (10 °C) 24 hoursWithin ±15% of nominal concentration
Freeze-Thaw (3 cycles) -20 °C to RTWithin ±15% of nominal concentration
Long-term (-80 °C) 30 daysWithin ±15% of nominal concentration

Discussion

The developed LC-MS/MS method provides a reliable and sensitive approach for the quantification of Famotidine Disulfide in human plasma. The protein precipitation sample preparation method is simple, fast, and suitable for high-throughput analysis.[12][13][14] The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for potential variability in sample preparation and instrument response. The chromatographic conditions were optimized to achieve a good peak shape and a short run time, allowing for the rapid analysis of a large number of samples. The validation results demonstrate that the method meets the stringent requirements for bioanalytical assays as per regulatory guidelines.[15][16][17]

G cluster_workflow Overall Analytical Process sample_prep Sample Preparation Protein Precipitation lc_separation LC Separation C18 Reverse Phase sample_prep->lc_separation ms_detection MS/MS Detection ESI+ MRM lc_separation->ms_detection data_analysis Data Analysis Quantification & Validation ms_detection->data_analysis

Caption: High-level overview of the analytical workflow.

Conclusion

This application note describes a validated LC-MS/MS method for the determination of Famotidine Disulfide in human plasma. The method is sensitive, specific, accurate, and precise, making it a valuable tool for monitoring this potential impurity in various drug development stages. The detailed protocol and validation data provided herein can be readily implemented in a bioanalytical laboratory setting.

References

  • Vertex AI Search. (n.d.). Practical Tips on Preparing Plasma Samples for Drug Analysis Using SPME.
  • U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry.
  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers - Guidance for Industry.
  • U.S. Food and Drug Administration. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry.
  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation Guidance for Industry.
  • CNKI. (n.d.). Determination of famotidine content in human plasma by LC/MS/MS and its evaluation of bioequivalence study.
  • ResearchGate. (2025, August 6). Practical tips on preparing plasma samples for drug analysis using SPME.
  • LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
  • Scilit. (n.d.). Determination of famotidine in low‐volume human plasma by normal‐phase liquid chromatography/tandem mass spectrometry.
  • PubMed. (n.d.). Novel LC-MS/MS Method for Quantification of Famotidine and Metoprolol and Application to Pharmacokinetic Interaction.
  • ResearchGate. (2025, August 6). Determination of famotidine content in human plasma by LC/MS/MS and its evaluation of bioequivalence study.
  • ResearchGate. (n.d.). RP-HPLC Determination of Famotidine and its Potential Impurities in Pharmaceuticals.
  • ScienceDirect. (n.d.). Current developments of bioanalytical sample preparation techniques in pharmaceuticals.
  • ACS Publications. (2016, October 25). Sample Preparation for Bioanalytical and Pharmaceutical Analysis.
  • PMC. (n.d.). Quantitative determination of famotidine in human maternal plasma, umbilical cord plasma and urine using high-performance liquid chromatography - mass spectrometry.
  • PubChem. (n.d.). Famotidine disulfide.
  • Google Patents. (2016, December 29). Impurity of famotidine.
  • ResearchGate. (2025, August 6). Determination of famotidine in low-volume human plasma by normal-phase liquid chromatography/tandem mass spectrometry | Request PDF.
  • SynThink. (n.d.). Famotidine EP Impurities & USP Related Compounds.
  • Pharmaffiliates. (n.d.). Famotidine-Impurities.
  • Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Famotidine Related Compound E (USP) is a critical pharmacopeial reference standard used to monitor the oxidative degradation of the H2-receptor antagonist Famotidine.[1] Chemically identified as 2,2'-[4,4'-disulfanediylbis(methylene)bis(thiazole-4,2-diyl)]diguanidine , it is the disulfide dimer formed from the oxidation of the key synthetic intermediate, 2-guanidinothiazol-4-methanethiol.[1]

This protocol details a robust, scalable synthesis designed for analytical reference standard generation (>98% purity).[1] Unlike general degradation studies, this method utilizes a directed oxidative coupling of the thiol intermediate using iodine, ensuring high yield and minimal side-product formation compared to passive air oxidation.

Chemical Identity & Properties

PropertyDetail
Common Name Famotidine Related Compound E (USP) / Impurity E (EP)
Chemical Name 2,2'-[4,4'-disulfanediylbis(methylene)bis(thiazole-4,2-diyl)]diguanidine
CAS Number 129083-44-9
Molecular Formula C₁₀H₁₄N₈S₄
Molecular Weight 374.53 g/mol
Appearance Off-white to pale beige powder
Solubility Soluble in DMSO, dilute acids; sparingly soluble in water; insoluble in ethanol

Retrosynthetic Analysis & Strategy

The synthesis targets the disulfide linkage, the defining feature of this impurity. The most efficient pathway involves the generation of the monomeric thiol (Intermediate 2 ) from the commercially available chloromethyl precursor (Starting Material 1 ), followed by controlled oxidative dimerization.[1]

Reaction Scheme Logic
  • Nucleophilic Substitution: The chloromethyl group is displaced by thiourea to form an isothiouronium salt. This prevents premature oxidation and allows for purification of the masked thiol.

  • Hydrolysis: Base-catalyzed hydrolysis releases the free thiol (2-guanidinothiazol-4-methanethiol).[1]

  • Oxidative Coupling: Iodine (

    
    ) is employed as a stoichiometric oxidant.[1] It provides a visual endpoint and avoids the over-oxidation to sulfonic acids often seen with peroxide-based methods.[1]
    

ReactionScheme Figure 1: Synthetic Pathway for Famotidine Related Compound E SM 2-Guanidino-4- (chloromethyl)thiazole HCl (Starting Material) Iso Isothiouronium Intermediate SM->Iso Thiourea Reflux (EtOH/H2O) Thiol 2-Guanidinothiazol- 4-methanethiol Iso->Thiol NaOH Hydrolysis Prod Famotidine Related Compound E (Disulfide Dimer) Thiol->Prod Iodine (I2) Oxidative Coupling

Figure 1: Step-wise synthetic pathway from chloromethyl precursor to disulfide dimer.[1][2]

Materials & Equipment

Reagents
  • 2-Guanidino-4-(chloromethyl)thiazole Hydrochloride: >98% purity (Key Starting Material).[1]

  • Thiourea: ACS Reagent grade.

  • Sodium Hydroxide (NaOH): 5N solution.[1]

  • Iodine (

    
    ):  Resublimed crystals.[1]
    
  • Potassium Iodide (KI): For solubilizing iodine.[1]

  • Solvents: Deionized Water, Ethanol (Absolute), Methanol.[1]

Equipment
  • 3-Neck Round Bottom Flask (250 mL) equipped with reflux condenser and addition funnel.[1]

  • Magnetic stirrer with heating plate.

  • pH Meter (calibrated).

  • Vacuum filtration setup (Buchner funnel).[1]

Detailed Synthesis Protocol

Phase A: Formation of Isothiouronium Intermediate

Rationale: Direct hydrolysis of the chloride to thiol can lead to multiple side reactions. The isothiouronium salt serves as a stable, protected thiol equivalent.

  • Charge: In a 250 mL round bottom flask, dissolve 2-guanidino-4-(chloromethyl)thiazole HCl (10.0 g, 44.0 mmol) in Water (50 mL).

  • Addition: Add Thiourea (3.7 g, 48.4 mmol, 1.1 eq).

  • Reaction: Heat the mixture to reflux (

    
    ) for 2 hours.
    
    • Checkpoint: TLC (Mobile phase: MeOH/NH4OH 9:1) should show consumption of the starting chloride.

  • Cooling: Cool the solution to room temperature (

    
    ). The isothiouronium salt may partially precipitate; proceed directly to hydrolysis.
    
Phase B: Hydrolysis and In-Situ Oxidation

Rationale: The free thiol is unstable and prone to air oxidation.[1] We perform hydrolysis and immediate iodine oxidation in the same pot to maximize yield.

  • Hydrolysis: Under nitrogen atmosphere (optional but recommended), add 5N NaOH dropwise to the reaction mixture until pH reaches 12.0–12.5.

    • Observation: The solution will turn clear or slightly turbid as the free thiol is generated. Stir for 30 minutes at room temperature.

  • Oxidant Preparation: Prepare a solution of Iodine (5.6 g, 22 mmol) and Potassium Iodide (10 g) in Water (50 mL).[1]

  • Oxidation: Add the Iodine/KI solution dropwise to the stirred thiol mixture.

    • Endpoint: Continue addition until a faint yellow color of excess iodine persists for >1 minute. The product (Compound E) will precipitate as a heavy solid during addition.[1]

  • Quenching: If the yellow color is too intense, add a few drops of 10% Sodium Thiosulfate solution to decolorize.

  • pH Adjustment: Adjust the pH to 9.0–10.0 using dilute HCl. This ensures the guanidine groups are in the correct protonation state for precipitation.

Phase C: Workup and Purification
  • Filtration: Filter the precipitated solid using a Buchner funnel.

  • Washing: Wash the cake sequentially with:

    • Water (

      
       mL) to remove inorganic salts (NaCl, NaI).[1]
      
    • Cold Ethanol (

      
       mL) to remove unreacted thiourea or organic impurities.[1]
      
  • Drying: Dry the solid in a vacuum oven at

    
     for 12 hours.
    
  • Recrystallization (if required):

    • Dissolve the crude solid in minimum volume of 1M HCl (it dissolves as the hydrochloride salt).[1]

    • Filter to remove insoluble particles.

    • Slowly neutralize with 1M NaOH to pH 10 to reprecipitate the pure free base.

    • Filter, wash with water, and dry.

Analytical Verification

The synthesized standard must be validated against the following criteria to ensure suitability for QC use.

TechniqueAcceptance Criteria
HPLC Purity > 98.0% (Area %) at 265 nm
1H NMR (DMSO-d6) Signals at

6.5 (thiazole H) and

3.8 (methylene H).[1] Absence of thiol SH peak.
Mass Spectrometry

m/z = 375.1

0.5 Da
Elemental Analysis Matches theoretical for C₁₀H₁₄N₈S₄

HPLC Method Parameters (USP Compatible):

  • Column: C18 (L1),

    
     mm, 5 
    
    
    
    m.
  • Mobile Phase: Phosphate Buffer pH 3.0 : Acetonitrile (90:10).[1]

  • Flow Rate: 1.0 mL/min.

  • Retention Time: Compound E elutes significantly later than Famotidine due to the hydrophobic disulfide bridge.

Safety & Hazards

  • Thiourea: Suspected carcinogen. Handle in a fume hood with gloves.

  • Chloromethyl Thiazole: Skin and eye irritant. Avoid dust inhalation.

  • Iodine: Corrosive and volatile. Weigh in a fume hood.

References

  • United States Pharmacopeia (USP). Famotidine Monograph: Organic Impurities. USP-NF.[1][3] (Defines Related Compound E as the disulfide impurity). [1]

  • European Pharmacopoeia (EP). Famotidine: Impurity E.[1][2][4][5] (Harmonized definition with USP). [1]

  • PubChem Compound Summary. Famotidine Disulfide (CID 71314076).[1] National Center for Biotechnology Information. [1]

  • Google Patents. Process for the preparation of Famotidine and its intermediates. (Describes the general chemistry of the guanidinothiazole ring and thiol formation).

Sources

Application Note: Use of Famotidine Disulfide in Drug Stability Testing

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Famotidine, a potent H2-receptor antagonist, is susceptible to degradation, particularly through oxidation, which can compromise the efficacy and safety of its pharmaceutical formulations. This application note details the critical role of Famotidine disulfide, a primary oxidative degradant, as a stability-indicating marker. We provide a comprehensive framework for its use in stability testing, including the scientific rationale, detailed analytical protocols, and data interpretation, in alignment with international regulatory standards. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary tools to design and execute robust stability studies for famotidine-containing drug products.

The Imperative for Stability Testing in Famotidine Formulations

The stability of a drug product is a critical quality attribute, ensuring that it maintains its specified characteristics from the date of manufacture until its expiry. For famotidine, this is of particular importance as degradation can lead to a loss of potency and the formation of potentially harmful impurities. Regulatory bodies, such as the International Council for Harmonisation (ICH), mandate rigorous stability testing to establish a drug's shelf-life and recommended storage conditions.[1][2][3][4] This involves evaluating the impact of various environmental factors, including temperature, humidity, and light, on the drug's physical and chemical integrity.[2]

Famotidine Disulfide: A Key Marker for Oxidative Degradation

Famotidine is known to be susceptible to oxidative stress, which can lead to a decrease in its concentration in a formulation.[5] One of the primary products of this degradation is Famotidine disulfide. This impurity is formed through the oxidative coupling of two famotidine molecules at their thiol groups, creating a disulfide bond. The presence and quantity of Famotidine disulfide serve as a direct and reliable indicator of the extent of oxidative degradation the drug product has undergone. Therefore, meticulous monitoring of this specific impurity is a cornerstone of a comprehensive stability program for famotidine products.

The Chemical Pathway of Degradation

The formation of Famotidine disulfide is an oxidative process that can be accelerated by factors such as exposure to atmospheric oxygen, light, and elevated temperatures. The reaction involves the conversion of the sulfhydryl group (-SH) in the famotidine molecule into a disulfide linkage (-S-S-).

G 2 Famotidine_Molecules 2 x Famotidine Famotidine_Disulfide Famotidine Disulfide 2 Famotidine_Molecules->Famotidine_Disulfide Oxidation Oxidative_Stress Oxidative Stress (O₂, Light, Heat) Oxidative_Stress->2 Famotidine_Molecules

Caption: Oxidative Degradation Pathway of Famotidine.

Analytical Protocol: Stability-Indicating HPLC Method

A validated, stability-indicating analytical method is crucial for accurately separating and quantifying famotidine from its degradation products.[6] High-Performance Liquid Chromatography (HPLC) with UV detection is the most widely used and reliable technique for this purpose.[7][8][9]

Recommended HPLC Conditions

The following table outlines a robust set of starting parameters for the chromatographic separation of famotidine and famotidine disulfide. Method optimization and validation are essential for each specific drug product matrix.[10]

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm packing
Mobile Phase Acetonitrile and 0.1 M dihydrogen phosphate buffer (pH 3.0) with 0.2% triethylamine (13:87, v/v)
Flow Rate 1.0 mL/min
Detection UV at 265 nm
Column Temperature 25 °C
Injection Volume 20 µL

Reference for starting conditions derived from established methods for famotidine and its impurities.[11]

Experimental Workflow: Forced Degradation and Stability Studies

A comprehensive stability assessment involves both forced degradation studies and long-term stability trials under ICH-prescribed conditions.[3][12]

Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the analytical method.[12] These studies expose the drug product to stress conditions that are more severe than the accelerated stability conditions.[12]

Protocol:

  • Sample Preparation: Prepare solutions of the famotidine drug product in a suitable solvent at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Subject the samples to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 80°C for 2 hours.

    • Base Hydrolysis: 0.1 M NaOH at 80°C for 2 hours.[13][14]

    • Oxidation: 3% H₂O₂ at room temperature for 4 hours.[5][15]

    • Thermal Degradation: Dry heat at 105°C for 24 hours.

    • Photostability: Expose to light according to ICH Q1B guidelines.

  • Analysis: Following exposure, neutralize the acid and base-stressed samples, dilute appropriately, and analyze by the validated HPLC method.

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis A Drug Product Sample B Acid/Base Hydrolysis A->B C Oxidation (H₂O₂) A->C D Thermal A->D E Photolytic A->E F Sample Neutralization & Dilution B->F C->F D->F E->F G HPLC Analysis F->G H Identify Degradants (incl. Famotidine Disulfide) G->H

Caption: Experimental Workflow for Forced Degradation Studies.

Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf-life of the drug product under its intended storage conditions.

Protocol:

  • Storage: Place the drug product in its final packaging into stability chambers set to ICH-recommended conditions.

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.[3]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.

  • Testing Schedule: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).[16]

  • Analysis: Analyze the samples using the validated HPLC method to quantify famotidine content and the levels of famotidine disulfide and other impurities.

Data Interpretation and Acceptance Criteria

The stability data should be tabulated and graphically represented to demonstrate trends over time. A clear correlation between the decrease in famotidine concentration and the increase in famotidine disulfide is often observed under oxidative stress.

Illustrative Stability Data (Accelerated Conditions: 40°C / 75% RH)
Timepoint (Months)Famotidine Assay (%)Famotidine Disulfide (%)Total Degradation Products (%)
099.8< 0.050.12
398.90.150.45
697.50.280.89

The acceptance criteria for famotidine disulfide and total impurities should be established based on pharmacopeial limits and toxicological data. Any significant change, defined by the ICH guidelines, should be thoroughly investigated.

Conclusion and Recommendations

The systematic monitoring of famotidine disulfide is a non-negotiable aspect of stability testing for famotidine drug products. Its formation is a direct indicator of oxidative degradation, a key factor influencing product quality and shelf-life. The implementation of a validated, stability-indicating HPLC method, as outlined in this note, coupled with a robust stability program compliant with ICH guidelines, is essential for ensuring the safety and efficacy of famotidine formulations. It is recommended that famotidine disulfide be included as a specified impurity in the drug product release and stability specifications.

References

  • The Pharmaceutical and Chemical Journal. (n.d.). Forced Degradation and Stability Studies of a Novel Famotidine/Domperidone ODF.
  • ScienceDirect. (n.d.). Cocrystal Technology to Control the Degradation of Histamine H2- receptor Antagonist Drug Famotidine.
  • ResearchGate. (n.d.). Study on degradation process of famotidine hydrochloride in aqueous samples.
  • SlideShare. (n.d.). Ich guideline for stability testing.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • Research Journal of Pharmacy and Technology. (n.d.). Characterization of famotidine API and simultaneous Quantification of its organic impurities by UPLC.
  • ResearchGate. (n.d.). Kinetic investigation of Famotidine S-oxidation reaction using potassium caroate. Development and validation of the titrimetric.
  • ResearchGate. (n.d.). RP-HPLC Determination of Famotidine and its Potential Impurities in Pharmaceuticals.
  • PubMed. (n.d.). Isothermal and nonisothermal decomposition of famotidine in aqueous solution.
  • ResearchGate. (n.d.). Determination of famotidine drug using chemiluminescence method.
  • PubMed. (n.d.). New findings on degradation of famotidine under basic conditions: identification of a hitherto unknown degradation product and the condition for obtaining the propionamide intermediate in pure form.
  • Scholars Research Library. (n.d.). Impurity profiling of Famotidine in bulk drugs and pharmaceutical formulations by RP-HPLC method using ion pairing.
  • ResearchGate. (n.d.). HPLC-UV Method for Determination of Famotidine from Pharmaceutical Products.
  • ICH. (n.d.). Q1A(R2) Guideline.
  • PubMed. (n.d.). Stability indicating method for famotidine in pharmaceuticals using porous graphitic carbon column.
  • PubMed. (n.d.). Development of a rapid HPLC method for determination of famotidine in human plasma using a monolithic column.
  • European Medicines Agency. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products.
  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
  • ICH. (2025, April 11). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1.

Sources

Troubleshooting & Optimization

Technical Guide: Troubleshooting Peak Tailing for Famotidine Disulfide (Impurity E)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting peak tailing for Famotidine disulfide in chromatography Role: Senior Application Scientist Audience: Researchers, QC Analysts, and Drug Development Scientists

Executive Summary: The "Double-Guanidine" Challenge

Famotidine Disulfide (USP Related Compound E / EP Impurity E) presents a unique chromatographic challenge compared to its parent molecule. Structurally, it is a dimer formed by a disulfide bridge connecting two guanidinothiazole moieties.

While Famotidine itself is basic, the disulfide impurity contains two highly basic guanidine groups (pKa ~13). This "double-anchor" structure makes it exceptionally prone to secondary interactions with residual silanols on silica-based columns. Tailing for this specific peak is rarely a physical column issue; it is almost always a thermodynamic interaction issue .

This guide moves beyond generic troubleshooting to address the specific chemicophysical behavior of this bis-guanidine impurity.

Diagnostic Workflow: Root Cause Analysis

Before altering your method, use this logic flow to isolate the variable causing the tailing.

TroubleshootingWorkflow Start Observation: Famotidine Disulfide Tailing > 1.5 CheckAll Do ALL peaks tail (including neutrals)? Start->CheckAll Physical Physical Issue: Void/Frit/Tubing CheckAll->Physical Yes CheckParent Does Parent (Famotidine) tail equally? CheckAll->CheckParent No (Only Disulfide tails) LoadIssue Mass Overload: Inject 10x less mass CheckParent->LoadIssue Yes (Both tail) ChemIssue Secondary Silanol Interactions (Chemistry) CheckParent->ChemIssue No (Disulfide worse) PH_Check Check Mobile Phase pH: Is pH > 3.5? ChemIssue->PH_Check Add_Check Check Additives: Is TEA/Ion-Pair present? PH_Check->Add_Check No (pH is low) Action: Lower pH to 3.0\n(Suppress Silanols) Action: Lower pH to 3.0 (Suppress Silanols) PH_Check->Action: Lower pH to 3.0\n(Suppress Silanols) Yes Col_Check Check Column Type: Is it Type-B / Hybrid Silica? Add_Check->Col_Check Yes Action: Add 0.1% TEA\nor Competitor Base Action: Add 0.1% TEA or Competitor Base Add_Check->Action: Add 0.1% TEA\nor Competitor Base No Action: Switch to\nHybrid/Charged Surface Column Action: Switch to Hybrid/Charged Surface Column Col_Check->Action: Switch to\nHybrid/Charged Surface Column No (Type A Silica)

Figure 1: Decision tree for isolating the root cause of peak tailing specific to basic impurities.

Technical Support: Q&A
Category 1: Chemistry & Mobile Phase

Q: I am using a standard Phosphate Buffer at pH 4.5. Why is the disulfide peak tailing while Famotidine looks acceptable? A: At pH 4.5, the silica surface silanols (


) begin to deprotonate (

), creating a cation-exchange surface.
  • The Mechanism: Famotidine Disulfide has two protonated guanidine groups. It acts like a bidentate ligand, binding to the negative silanols with much higher affinity than the monomeric Famotidine.

  • The Fix: You must suppress silanol ionization.[1] Lower the mobile phase pH to 3.0 or 2.5 . At this pH, silanols are protonated (neutral), breaking the secondary interaction.

Q: Can I use ion-pairing agents to fix the shape? A: Yes. Adding 1-Hexanesulfonate or Sodium Dodecyl Sulfate (SDS) is a standard pharmacopeial approach for Famotidine.

  • Why it works: The anionic sulfonate binds to the cationic guanidine groups, forming a neutral ion pair. This neutralizes the positive charge that seeks out silanols.

  • Caution: Ion-pairing reagents require long equilibration times (approx. 20–30 column volumes) and are incompatible with MS detection.

Q: Is Triethylamine (TEA) necessary if I use a modern column? A: For this specific impurity, often yes . Even on modern columns, the high basicity of the disulfide can probe trace acidic sites.

  • Protocol: Add 0.1% to 0.5% Triethylamine to the aqueous buffer.

  • Mechanism: TEA is a small, basic amine that saturates the silanol sites, effectively "blocking" them so the bulky Famotidine Disulfide cannot interact.

Category 2: Column Selection

Q: I am using a standard C18 column. Should I switch? A: If you are using a traditional silica (Type A) or even some basic Type B columns, you will struggle.

  • Recommendation: Switch to a Hybrid Silica (e.g., BEH) or a Charged Surface Hybrid (CSH) column.

  • Reasoning: Hybrid particles have fewer surface silanols. CSH columns have a slight positive surface charge that electrostatically repels the positively charged guanidine groups, sharpening the peak significantly.

Category 3: Sample Preparation

Q: My retention time is stable, but the peak fronts AND tails (distorted). What is happening? A: This is likely solvent mismatch or solubility crashing .

  • The Issue: Famotidine Disulfide is less soluble than Famotidine. If you dissolve the sample in 100% Methanol or Acetonitrile, the analyte may precipitate microscopically when it hits the aqueous mobile phase buffer.

  • The Fix: Dissolve the sample in the Mobile Phase or a solvent ratio matching the initial gradient conditions (e.g., 90% Buffer / 10% Organic).

Optimization Protocol: The "Silanol Suppression" Method

If you are experiencing tailing > 1.5, follow this step-by-step optimization protocol. This method assumes a Reverse Phase C18 system.[2][3]

Objective: Reduce USP Tailing Factor (


) to < 1.3.
StepParameterActionScientific Rationale
1 Buffer pH Adjust to pH 3.0 ± 0.1 using Phosphoric Acid.Ensures Silanols (

) remain protonated/neutral.
2 Buffer Molarity Increase to 50–100 mM .High ionic strength masks electrostatic attraction between analyte and silica.
3 Silanol Blocker Add 0.1% Triethylamine (TEA) to the buffer.TEA competes for active sites.[1] Note: Adjust pH after adding TEA.
4 Temperature Increase column temp to 40°C .Increases mass transfer kinetics, reducing band broadening.
5 Gradient Slope Start with 3–5% Organic hold for 2 min.Focuses the double-charged analyte at the column head before elution.
Experimental Validation Data (Example)
ConditionUSP Tailing (Famotidine)USP Tailing (Disulfide Impurity)Resolution (Rs)
pH 4.5, No TEA1.22.4 (Fail)1.5
pH 3.0, No TEA1.11.6 (Marginal)2.1
pH 3.0 + 0.1% TEA 1.05 1.15 (Pass)3.2
References
  • European Pharmacopoeia (Ph.[4][5] Eur.) . Famotidine Monograph 10.0. (Defines Impurity E structure and limits).

  • U.S. Pharmacopeia (USP). Famotidine Related Compounds. USP-NF.
  • Krishna, M. V., et al. (2010).[2] "Impurity profiling of Famotidine in bulk drugs and pharmaceutical formulations by RP-HPLC method using ion pairing." Scholars Research Library.

  • McCalley, D. V. (2023). "Understanding and Managing Peak Tailing for Basic Solutes in Reversed-Phase HPLC." Chemical Communications.

  • Waters Corporation . "Troubleshooting Peak Shape Problems in HPLC: Basic Analytes."

  • Restek Corporation . "LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?"

Sources

Technical Support Center: Minimizing Famotidine Disulfide Formation

[1]

Topic: Mitigation of Disulfide & Oxidative Impurities in Famotidine Manufacturing Audience: Pharmaceutical Scientists, Process Engineers, and QA/QC Specialists Version: 2.1 (Current)

Module 1: The Chemistry of Degradation (Root Cause Analysis)

The Mechanism of Disulfide Formation

To effectively minimize Famotidine disulfide, one must understand that it is rarely a primary degradation product of the intact molecule. Instead, it is typically a secondary impurity resulting from a two-step cascade:

  • Hydrolysis (The Trigger): Under acidic conditions (pH < 5.0) or extreme heat, the thioether linkage in Famotidine undergoes hydrolysis. This cleavage releases a free thiol intermediate (often identified as 2-guanidinothiazol-4-methanethiol).

  • Oxidative Dimerization (The Formation): This reactive free thiol is highly susceptible to oxidation by atmospheric oxygen or dissolved peroxides. Two thiol molecules covalently bond to form the Famotidine Disulfide Dimer (often categorized as Related Compound E or specific pharmacopeial impurities depending on the exact cleavage point).

Key Insight: You cannot stop disulfide formation solely by excluding oxygen. You must first stabilize the thioether linkage by controlling pH to prevent the release of the thiol precursor.

Degradation Pathway Diagram

FamotidineDegradationFig 1. Mechanistic Pathway: Disulfide formation requires prior hydrolysis.FamotidineFamotidine (API)AcidAcidic Conditions(pH < 5.0)Famotidine->AcidHydrolysisSulfoxideFamotidine Sulfoxide(Impurity A)Famotidine->SulfoxideDirect S-OxidationThiolFree Thiol Intermediate(Reactive Precursor)Acid->ThiolCleavageOxygenOxidation Source(O2 / Peroxides / Metals)Thiol->OxygenExposureDisulfideFamotidine Disulfide(Dimer Impurity)Oxygen->DisulfideDimerization

Figure 1: The disulfide impurity is a secondary product. Primary mitigation must focus on preventing the initial acid hydrolysis.

Module 2: Process Control & Troubleshooting

Critical Process Parameters (CPPs)
ParameterTarget RangeScientific Rationale
pH Level 6.0 – 7.5 Famotidine is acid-labile. Below pH 5.0, hydrolysis accelerates, releasing the thiol precursor [1, 6]. Above pH 8.0, amide hydrolysis occurs.
Dissolved Oxygen (DO) < 0.5 ppm Once the thiol forms, it oxidizes instantly. Low DO is the second line of defense.
Temperature < 40°C Thermal energy catalyzes both the hydrolytic cleavage and the oxidative coupling [1].
Metal Ions < 10 ppm Transition metals (Fe³⁺, Cu²⁺) act as catalysts for S-oxidation.
Troubleshooting Guide (Q&A Format)

Q1: We are seeing high disulfide levels despite rigorous Nitrogen sparging. Why? Scientist's Diagnosis: This indicates your issue is likely hydrolytic , not just oxidative. If your process pH drifts below 5.5, you are continuously generating the free thiol intermediate. Even trace amounts of oxygen can then convert this thiol to disulfide. Corrective Action:

  • Check the pH profile of your reaction/crystallization immediately.

  • Buffer the solution to pH 6.0–7.0 using a phosphate or acetate buffer system.

  • Self-Validation: If you adjust pH to 6.5 and disulfide levels drop while sulfoxide levels remain constant, your root cause was hydrolysis.

Q2: The impurity spikes specifically during the drying phase. What is happening? Scientist's Diagnosis: This is "wet granulation oxidation." As water evaporates, the local concentration of dissolved oxygen in the remaining moisture film increases, and metal ions (if present) become concentrated, catalyzing the reaction. Corrective Action:

  • Switch to Vacuum Drying at lower temperatures (<45°C) rather than air tray drying.

  • Implement a Nitrogen bleed into the vacuum oven.

  • Chelation: Add EDTA (0.05% w/w) to the formulation to sequester metal ions that catalyze the oxidation during the wet phase [2].

Q3: Can I use Ascorbic Acid as an antioxidant? Scientist's Diagnosis: Avoid it. Recent studies indicate Ascorbic Acid can act as a pro-oxidant in Famotidine formulations, potentially accelerating peroxide formation in the presence of certain excipients (like Povidone) [2]. Corrective Action: Use Propyl Gallate or EDTA instead. These have proven efficacy in stabilizing Famotidine against oxidative degradation.[1]

Module 3: Experimental Protocols

Protocol: Inerting the Crystallization Vessel

Objective: To achieve <0.5 ppm Dissolved Oxygen (DO) prior to introducing Famotidine.

  • Preparation: Ensure the reactor is clean and dry. Connect a high-purity Nitrogen (N2) line (99.99%) to the bottom sparger.

  • Solvent Charging: Load the required solvent (e.g., Methanol/Water mixture).

  • Sparging (The Critical Step):

    • Submerge the sparger tip fully.

    • Flow rate: 0.5 VVM (Vessel Volumes per Minute).

    • Duration: Minimum 30 minutes for volumes < 100L; 60 minutes for > 100L.

  • Validation: Measure DO using an in-line optical oxygen sensor. Do not proceed until DO < 0.5 ppm.

  • Blanketing: Once sparging is complete, switch N2 flow to the headspace (blanketing) to maintain positive pressure during API addition.

Protocol: pH-Stat Stability Study

Objective: Determine the exact pH threshold for thiol release in your specific matrix.

  • Prepare a 1 mg/mL Famotidine solution.

  • Divide into 5 aliquots.

  • Adjust pH of each to: 4.0, 5.0, 6.0, 7.0, 8.0.

  • Incubate at 40°C for 24 hours (Accelerated Stress).

  • Analysis: Use HPLC (Method derived from Junnarkar et al.[2] [1]) to quantify:

    • Famotidine (Retention Time ~10 min)[2][3]

    • Thiol Intermediate (Early eluting)

    • Disulfide Dimer (Late eluting, highly hydrophobic)

  • Plot: Impurity % vs. pH. The "Safe Zone" is the trough of this curve.

Module 4: Decision Tree for Impurity Investigation

TroubleshootingTreeFig 2. Root Cause Analysis Decision TreeStartHigh Impurity DetectedCheckTypeIdentify Impurity Type(HPLC/LC-MS)Start->CheckTypeIsDisulfideDisulfide Dimer IdentifiedCheckType->IsDisulfideIsSulfoxideSulfoxide IdentifiedCheckType->IsSulfoxideCheckPHCheck Process pHIs it < 5.5?IsDisulfide->CheckPHActionInertingFix: Improve N2 Sparging(Prevent Oxidation)IsSulfoxide->ActionInertingCheck HeadspaceActionPeroxidesFix: Screen Excipients for PeroxidesIsSulfoxide->ActionPeroxidesCheck ExcipientsCheckO2Check Dissolved OxygenIs it > 0.5 ppm?CheckPH->CheckO2NoActionHydrolysisFix: Buffer to pH 6.0-7.0(Prevent Thiol Release)CheckPH->ActionHydrolysisYesCheckMetalsCheck Metal Content(Fe, Cu > 10ppm)CheckO2->CheckMetalsNoCheckO2->ActionInertingYesActionChelationFix: Add EDTA / PassivationCheckMetals->ActionChelationYes

Figure 2: Systematic isolation of the root cause. Note that Disulfide troubleshooting prioritizes pH first, then Oxygen.

References

  • Junnarkar, G., & Stavchansky, S. (1992).[2] Thermal Degradation of Famotidine in Aqueous Solution Stability Indicating Assay. Analytical Letters, 25(10), 1907–1913.[2] Link

  • Gabrič, A., et al. (2025).[1] Impact of peroxide content in excipients and antioxidants on famotidine oxidative stability. SciPost, published by Sciendo. Link

  • BenchChem Technical Support.[4] (2025).[5][1][2][4][6] Minimizing sulfoxide impurity in Famotidine production. BenchChem Troubleshooting Guides. Link

  • Hotha, K. K., et al. (2013). Identification, Synthesis and Characterization of Unknown Impurity in Famotidine Powder. Journal of Liquid Chromatography & Related Technologies. Link

  • Islam, M., et al. (2016). Impurity of Famotidine (Patent Application US20160376245A1). Google Patents. Link

  • Toth, G., et al. (1988). Kinetic investigation of Famotidine decomposition. International Journal of Pharmaceutics. Link

Technical Support Center: Famotidine Disulfide Stability & pH Impact

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the impact of pH on the stability of Famotidine Disulfide (Pharmacopoeial Impurity E), a critical oxidative degradation product identified during the development and stability testing of Famotidine formulations.

Topic: Impact of pH on the Stability and Formation of Famotidine Disulfide (Impurity E) Audience: Pharmaceutical Scientists, Analytical Chemists, and Formulation Engineers.

Executive Technical Summary

Famotidine Disulfide (Impurity E; CAS 129083-44-9) is a dimer formed through the oxidative coupling of two (2-guanidinothiazol-4-yl)methanethiol fragments. Unlike hydrolytic impurities (Impurity C and D), which result from the degradation of the amide/sulfamide side chain, the disulfide impurity signifies a breakdown of the thioether linkage followed by oxidation.

Key Stability Insight: The formation of Famotidine Disulfide is pH-dependent and oxidatively driven .

  • Acidic pH (< 5.0): Stability is compromised by hydrolytic degradation (forming Impurity C/D), but disulfide formation is kinetically suppressed due to the protonation of thiol intermediates.

  • Near-Neutral pH (6.0 – 6.5): The rate of Disulfide formation increases significantly . At this pH, the concentration of the reactive thiolate anion increases, facilitating oxidative dimerization.

  • Optimal Window: A pH range of 5.3 – 5.8 provides the best compromise, minimizing both acid-catalyzed hydrolysis and pH-promoted oxidative dimerization.

Mechanism of Action: The pH-Oxidation Nexus

To troubleshoot high disulfide levels, one must understand the formation pathway. It is not a simple oxidation of the parent molecule but a two-step degradation process involving C-S bond cleavage and oxidative dimerization .

Pathway Diagram (DOT Visualization)

The following diagram illustrates the degradation pathway leading to Impurity E.

FamotidineDegradation cluster_pH pH Influence on Oxidation Step Fam Famotidine (Parent) (Thioether Linkage) Inter Intermediate: (2-Guanidinothiazol-4-yl)methanethiol (R-SH) Fam->Inter C-S Cleavage (Stress/Hydrolysis) Disulfide Famotidine Disulfide (Impurity E) (R-S-S-R Dimer) Inter->Disulfide Oxidation (O2/Peroxides) Accelerated at pH > 6.0 Acid pH < 5.0 (R-SH Protonated) Slow Oxidation Base pH > 6.0 (R-S- Anion) Rapid Dimerization

Figure 1: Degradation pathway showing the critical role of pH in the oxidative dimerization step.

Troubleshooting Guide: High Disulfide Levels

This section addresses specific scenarios encountered during stability studies (HPLC analysis).

Scenario A: Increasing Impurity E in Liquid Formulations (pH 6.0+)

Symptom: During accelerated stability (40°C/75% RH), the Relative Retention Time (RRT) peak corresponding to Impurity E increases beyond 0.5%. Root Cause:

  • pH Drift: The formulation pH is likely

    
     6.2. At this pH, the thiol intermediate exists partially as a thiolate anion (
    
    
    
    ), which is a potent nucleophile and highly susceptible to oxidation.
  • Dissolved Oxygen: Lack of nitrogen sparging allows dissolved oxygen to drive the

    
     reaction.
    

Corrective Protocol:

  • Adjust pH: Lower the formulation pH to 5.5 ± 0.2 . This keeps the thiol protonated (

    
    ), significantly slowing down the oxidation kinetics.
    
  • Oxygen Exclusion: Implement continuous nitrogen sparging during manufacturing and filling.

  • Antioxidant Screen: Add Monothioglycerol (0.1% - 1.0% w/v). It acts as a sacrificial thiol, preventing the dimerization of the famotidine fragment.

Scenario B: Disulfide Peak Appearance in Acidic Media (pH < 4.5)

Symptom: Unexpected detection of Impurity E in acidic forced degradation samples. Root Cause: While rare, this indicates Excipient Incompatibility . Many polymeric excipients (e.g., Povidone, PEG) contain trace peroxides . Even at low pH, high peroxide levels can force the oxidation of the thioether or thiol intermediates.

Corrective Protocol:

  • Excipient Audit: Test excipients for peroxide value (PV). Limit PV to < 50 ppm.

  • Chelation: Add EDTA (0.05%). Trace metal ions (

    
    , 
    
    
    
    ) catalyze oxidative coupling even in acidic conditions; EDTA sequesters these catalysts.

Stability Data Summary

The following table synthesizes stability trends for Famotidine Disulfide based on pH conditions.

ParameterAcidic Condition (pH 1.2 - 4.5)Target Condition (pH 5.3 - 5.8)Basic/Neutral Condition (pH > 6.2)
Dominant Degradation Hydrolysis (Amide/Acid formation)MinimalOxidative Dimerization (Disulfide)
Disulfide Formation Rate LowLowest (Optimal) High
Mechanism Specific acid catalysis (Side chain)StableThiolate anion oxidation
Risk Factor High for Impurity C & DLowHigh for Impurity E

Analytical FAQ

Q1: Where does Famotidine Disulfide elute in RP-HPLC? A: Famotidine Disulfide is significantly more hydrophobic than the parent drug due to the loss of the polar sulfamoyl-propionamidine side chain and the formation of the lipophilic disulfide bridge.

  • Column: C18 (L1).

  • Elution Order: Famotidine (~6-8 min)

    
     Impurity C/D 
    
    
    
    Impurity E (Disulfide) (Late eluter, often RRT ~1.5 - 2.0 depending on gradient).
  • Note: Ensure your gradient extends long enough to elute this dimer; otherwise, it may carry over to the next injection.

Q2: Can I use UV detection for the disulfide? A: Yes. The thiazole ring remains intact. Detection at 265 nm (the


 of Famotidine) is suitable. However, the molar extinction coefficient may differ slightly due to the conjugated system of the dimer; use a reference standard (CAS 129083-44-9) for accurate quantitation.

Q3: Is the disulfide formation reversible? A: Chemically, yes (using reducing agents like DTT or TCEP), but in a pharmaceutical formulation context, no . Once formed, it does not revert to Famotidine; it is a permanent degradation product that must be controlled at the source.

References

  • European Pharmacopoeia (Ph. Eur.) . Famotidine Monograph: Impurity E. (Defines the structure as 2,2'-[disulfanediylbis(methylenethiazole-4,2-diyl)]diguanidine).[1][2][3]

  • Islam, M. S., & Narurkar, M. M. (1993). Solubility, stability and ionization behaviour of famotidine.[4] Journal of Pharmacy and Pharmacology, 45(8), 682–686. Link

  • Singh, S., et al. (2002).[5] New findings on degradation of famotidine under basic conditions.[5] Journal of Pharmaceutical Sciences, 91(1), 253-257.[5] Link

  • PubChem . Famotidine Disulfide (Compound Summary). National Library of Medicine. Link

  • Patent WO2024062287A1 . (2024). A premixed room temperature stable composition of famotidine. (Provides explicit data on pH 6.4 vs 5.8 disulfide formation rates). Link

Sources

Technical Support Center: Overcoming Matrix Effects in Bioanalytical Assays for Famotidine Disulfide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for bioanalytical assays of Famotidine disulfide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in the quantitative analysis of this compound. Here, we will delve into the causality behind experimental choices and provide field-proven insights to ensure the integrity and accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: What is Famotidine disulfide and why is its bioanalysis important?

Famotidine disulfide is a competitive histamine H2-receptor antagonist that inhibits gastric secretion.[1] Its chemical formula is C10H14N8S4.[1] Accurate bioanalysis of Famotidine disulfide and its parent drug, Famotidine, is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring to ensure safety and efficacy in treating conditions like peptic ulcer disease and gastroesophageal reflux disease.[2][3][4]

Q2: What are matrix effects and how do they impact the analysis of Famotidine disulfide?

Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, often unidentified, components in the sample matrix.[5][6] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the assay.[5][7] In the context of Famotidine disulfide analysis in biological matrices like plasma or urine, endogenous components such as phospholipids, salts, and metabolites can cause significant matrix effects in LC-MS/MS-based methods.[5][8]

Q3: How can I qualitatively assess if I have a matrix effect issue in my Famotidine disulfide assay?

A common and effective method is the post-column infusion experiment.[9] This involves infusing a standard solution of Famotidine disulfide at a constant rate into the mass spectrometer while injecting an extracted blank matrix sample onto the LC column.[9] A stable baseline signal will be observed until components from the blank matrix elute and cause a dip (ion suppression) or a rise (ion enhancement) in the baseline. This provides a visual representation of where potential interferences elute from the column.[9]

Q4: What are the regulatory expectations regarding matrix effects for bioanalytical method validation?

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines on the evaluation of matrix effects during bioanalytical method validation.[10][11][12] These guidelines require the assessment of matrix effects using at least six different lots of the biological matrix to ensure the method is robust and reliable across different patient populations.[10][11] The coefficient of variation (CV) of the internal standard-normalized matrix factor should typically not exceed 15%.[11]

Troubleshooting Guides

Issue 1: Poor Peak Shape and Asymmetry for Famotidine Disulfide

Underlying Cause: Poor peak shape, such as fronting or tailing, can be an early indicator of on-column interactions with matrix components or issues with the chromatographic conditions. For a basic compound like Famotidine, interactions with acidic silanols on the column stationary phase can be a common cause of tailing.

Troubleshooting Protocol:

  • Mobile Phase Optimization:

    • pH Adjustment: Ensure the mobile phase pH is appropriate for Famotidine. For basic compounds, a higher pH (e.g., using ammonium hydroxide) can neutralize the analyte and improve peak shape. Conversely, a low pH (e.g., using formic or acetic acid) will ensure the analyte is consistently protonated.

    • Additive Concentration: Vary the concentration of the mobile phase additive (e.g., 0.1% to 0.5% formic acid). Sometimes a higher concentration can improve peak shape by more effectively protonating the analyte and masking silanol interactions.

  • Column Selection:

    • Consider using a column with end-capping or a different stationary phase (e.g., a phenyl-hexyl column instead of a standard C18) to minimize secondary interactions.[13]

  • Sample Dilution:

    • Dilute the sample extract with the initial mobile phase. This can reduce the concentration of matrix components being injected onto the column.

Issue 2: Significant Ion Suppression or Enhancement Observed

Underlying Cause: This is a direct consequence of co-eluting matrix components competing with Famotidine disulfide for ionization in the MS source.[14][15] Phospholipids are a major culprit in plasma and serum samples due to their abundance and ionization efficiency.[5][8]

Troubleshooting Workflow:

Caption: Workflow for troubleshooting ion suppression/enhancement.

Comparative Analysis of Sample Preparation Techniques:

TechniqueProsConsBest For
Protein Precipitation (PPT) Simple, fast, and inexpensive.[16][17]Does not effectively remove phospholipids or salts, leading to potential matrix effects.[8]Initial screening and high-throughput analysis where some matrix effect can be tolerated.
Liquid-Liquid Extraction (LLE) High selectivity and effective cleanup of complex matrices.[18] Can provide very clean extracts.Can be labor-intensive, requires larger solvent volumes, and may have emulsion formation issues.Assays requiring high sensitivity and minimal matrix effects.
Solid-Phase Extraction (SPE) Highly selective, can concentrate the analyte, and effectively removes a wide range of interferences, including phospholipids.[19]More complex method development, can be more expensive than PPT or LLE.Demanding assays with low detection limits and where high precision and accuracy are paramount.

Detailed Protocols:

1. Protein Precipitation (PPT) Protocol:

  • Materials: Plasma/serum sample, ice-cold acetonitrile (ACN) or methanol, vortex mixer, centrifuge.

  • Procedure:

    • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold ACN (a 3:1 ratio is common).[20]

    • Vortex vigorously for 30-60 seconds to ensure complete protein denaturation.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully aspirate the supernatant for LC-MS/MS analysis.

2. Liquid-Liquid Extraction (LLE) Protocol:

  • Materials: Plasma/serum sample, appropriate buffer (e.g., phosphate buffer to adjust pH), immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE), ethyl acetate), vortex mixer, centrifuge.

  • Procedure:

    • To 200 µL of plasma, add 200 µL of buffer to adjust the pH to favor the extraction of Famotidine disulfide into the organic phase.

    • Add 1 mL of the organic solvent.

    • Vortex for 2-5 minutes to ensure thorough mixing.

    • Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

    • Transfer the organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for analysis.[21]

3. Solid-Phase Extraction (SPE) Protocol (Mixed-Mode Cation Exchange):

  • Materials: Plasma/serum sample, SPE cartridges (e.g., Oasis MCX), conditioning, wash, and elution solvents, vacuum manifold or positive pressure processor.

  • Rationale: A mixed-mode reversed-phase/strong cation-exchange (RP/SCX) sorbent is ideal for basic compounds like Famotidine. It allows for selective retention and effective removal of phospholipids.

  • Procedure:

    • Condition: Pass 1 mL of methanol followed by 1 mL of water through the SPE cartridge.

    • Load: Pre-treat the plasma sample by diluting with a weak acid (e.g., 2% phosphoric acid) and load it onto the cartridge.

    • Wash 1: Wash with 1 mL of an acidic solution (e.g., 0.1 M HCl) to remove neutral and acidic interferences.

    • Wash 2: Wash with 1 mL of methanol to remove remaining hydrophobic interferences like phospholipids.

    • Elute: Elute Famotidine disulfide with 1 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).

    • Evaporate and reconstitute as in the LLE protocol.

Issue 3: Low and Inconsistent Recovery

Underlying Cause: Low recovery can be due to incomplete extraction from the matrix, degradation of the analyte during sample processing, or irreversible binding to proteins or the extraction media. Inconsistent recovery is often a sign of a non-robust extraction procedure.

Troubleshooting Protocol:

  • Evaluate Extraction Efficiency:

    • Prepare two sets of samples:

      • Set A: Blank matrix spiked with Famotidine disulfide before extraction.

      • Set B: Blank matrix extract spiked with Famotidine disulfide after extraction.

    • Calculate recovery as: (Peak Area of Set A / Peak Area of Set B) * 100%.

    • If recovery is low, adjust the extraction parameters (e.g., solvent polarity in LLE, elution solvent strength in SPE).

  • Assess Analyte Stability:

    • Investigate the stability of Famotidine disulfide under the extraction conditions (e.g., pH, temperature, light exposure). Famotidine itself is light-sensitive.[3]

    • Perform stability assessments in the biological matrix at room temperature and freeze-thaw cycles as per regulatory guidelines.[11]

  • Internal Standard Selection:

    • The use of a stable isotope-labeled (SIL) internal standard for Famotidine disulfide is highly recommended. A SIL-IS will co-elute and experience similar matrix effects and extraction variability as the analyte, providing the most accurate correction. If a SIL-IS is not available, a structural analog should be used.

Matrix Factor Calculation and Interpretation:

To quantitatively assess matrix effects as per regulatory guidance, the Matrix Factor (MF) should be calculated.[22]

Calculation:

  • MF = (Peak response in the presence of matrix) / (Peak response in the absence of matrix)

  • The Internal Standard (IS) Normalized MF is calculated by dividing the MF of the analyte by the MF of the IS.[11]

Interpretation:

  • MF = 1: No matrix effect.

  • MF < 1: Ion suppression.

  • MF > 1: Ion enhancement.

The coefficient of variation (CV) of the IS-normalized MF across at least six different lots of matrix should not exceed 15%.[11]

G cluster_0 Matrix Factor Assessment cluster_1 Calculations A Set A: Analyte in Neat Solution D Matrix Effect = (Peak Area B / Peak Area A) A->D F Overall Process Efficiency = (Peak Area C / Peak Area A) A->F B Set B: Post-Extraction Spike (Blank Matrix Extract + Analyte) B->D E Recovery = (Peak Area C / Peak Area B) B->E C Set C: Pre-Extraction Spike (Blank Matrix + Analyte, then Extract) C->E C->F

Caption: Relationship between experiments to determine matrix effect and recovery.

By systematically applying these troubleshooting guides and understanding the underlying scientific principles, researchers can develop robust and reliable bioanalytical methods for Famotidine disulfide, ensuring data of the highest quality for drug development and clinical applications.

References

  • Determination of famotidine content in human plasma by LC/MS/MS and its evaluation of bioequivalence study. (n.d.). CNKI.
  • Spectrofluorimetric Determination of Famotidine in Pharmaceutical Preparations and Biological Fluids through Ternary Complex Formation with Some Lanthanide Ions: Application to Stability Studies. (n.d.). NIH.
  • Quantitative determination of famotidine in human maternal plasma, umbilical cord plasma and urine using high-performance liquid chromatography - mass spectrometry. (n.d.). NIH.
  • Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. (2021). Analyst (RSC Publishing).
  • Famotidine disulfide. (n.d.). MedKoo Biosciences.
  • Famotidine. (n.d.). ChemicalBook.
  • Determination of Famotidine in Pharmaceutical Preparations by Flow Injection Spectrophotometric Method and using organic reagent. (n.d.). Der Pharma Chemica.
  • Determination of famotidine content in human plasma by LC/MS/MS and its evaluation of bioequivalence study. (2025). ResearchGate.
  • Matrix effect in bioanalysis: an overview. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research.
  • Novel LC-MS/MS Method for Quantification of Famotidine and Metoprolol and Application to Pharmacokinetic Interaction. (2025). PubMed.
  • HPLC-UV Method for Determination of Famotidine from Pharmaceutical Products. (2025). ResearchGate.
  • Advances in Sample Preparation: Removing Phospholipids from Biological Samples. (2015). Chromatography Online.
  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. (2025). Phenomenex.
  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.). Agilent.
  • Guideline on bioanalytical method validation. (2011). European Medicines Agency.
  • Ion suppression; a critical review on causes, evaluation, prevention and applications. (2013). Talanta.
  • TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. (n.d.). PubMed Central.
  • Famotidine disulfide. (n.d.). PubChem.
  • Ion suppression (mass spectrometry). (n.d.). Wikipedia.
  • Solid Supported Liquid Extraction (SLE) for LC/MS/MS Bioanalysis. (2013). Agilent.
  • DEVELOPMENT AND VALIDATION OF BIOANALYTICAL METHOD FOR THE PHARMACOKINETIC STUDY OF FAMOTIDINE SNEDDS IN RATS USING RP-HPLC. (2021). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Protein precipitation: A comprehensive guide. (n.d.). Abcam.
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). FDA.
  • Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. (n.d.). Waters.
  • ICH M10 on bioanalytical method validation. (n.d.). European Medicines Agency.
  • How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. (n.d.). BioProcessing International.
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Labcompare.
  • Review Article on Matrix Effect in Bioanalytical Method Development. (n.d.). International Journal of MediPharm Research.
  • Bioanalytical Sample Preparation. (n.d.). Agilent.
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). European Bioanalysis Forum.
  • Effective phospholipid removal from plasma samples by solid phase extraction with the use of copper (II) modified silica gel cartridges. (2017). PubMed.
  • Application Notes and Protocols for Plasma Protein Precipitation. (n.d.). Benchchem.
  • Ion Suppression: A Major Concern in Mass Spectrometry. (n.d.). LCGC International.
  • Bioanalytical method validation and study sample analysis m10. (2022). ICH.
  • Bioanalytical Methods for Sample Cleanup. (n.d.). BioPharm International.
  • Bioanalytical Method Validation. (n.d.). FDA.
  • Matrix Effect and Methods for Its Elimination in Bioanalytical Methods Using Chromatography-Mass Spectrometry. (2025). ResearchGate.
  • All You Need To Know About Phospholipid Removal (PLR). (n.d.). Element Lab Solutions.
  • Famotidine. (n.d.). PubChem.
  • Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. (n.d.). Waters Corporation.
  • Protein Precipitation Plates. (n.d.). Thermo Fisher Scientific.

Sources

Solving solubility issues of Famotidine disulfide for in vitro experiments

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the solubility and stability challenges associated with Famotidine Disulfide (Chemical Formula:


; MW: ~374.52 Da), a specific impurity and derivative of the histamine H2-receptor antagonist Famotidine.

Status: Active | Topic: In Vitro Assay Optimization | Last Updated: 2025-05-20 Applicable For: Cell Culture, Enzyme Assays, High-Throughput Screening (HTS)[1]

Executive Summary & Chemical Context

Famotidine disulfide is the oxidative dimer of Famotidine. Unlike its parent compound, which has pH-dependent solubility (soluble in dilute acid), the disulfide dimer exhibits significantly reduced aqueous solubility and increased hydrophobicity.[1]

The Core Problem: Researchers frequently encounter "crashing out" (precipitation) when diluting DMSO stock solutions into aqueous buffers or cell culture media.[1] This micro-precipitation is often invisible to the naked eye but results in erratic


 data, false negatives, and physical interference with optical readouts.

Key Physicochemical Parameters:

Parameter Value Implication for Handling
Solubility (Water) < 0.1 mg/mL (Poor) Aqueous buffers cannot be used for stock preparation.[1]
Solubility (DMSO) ~30 mg/mL Recommended vehicle for stock solutions.[2]
Solubility (Ethanol) Slightly soluble Not recommended for high-concentration stocks.[1]

| Stability | Sensitive to Reductants | Avoid DTT or


-ME in buffers; they will cleave the disulfide bond.[1] |

Protocol: Stock Solution Preparation (The "Dissolving" Phase)

Objective: Create a stable, high-concentration Master Stock that does not degrade or aggregate.

Materials Required:
  • Famotidine Disulfide (Solid)[3]

  • Dimethyl Sulfoxide (DMSO), Anhydrous, Sterile-filtered (Sigma-Aldrich or equivalent grade).[1]

  • Vortex mixer and Ultrasonic water bath.[1]

  • Amber glass vials (to protect from light-induced degradation).[1]

Step-by-Step Workflow:
  • Calculate Mass/Volume: Target a Master Stock concentration of 10 mM to 50 mM .

    • Why? Higher concentrations allow for larger dilution factors, minimizing the final percentage of DMSO in your cell culture.

  • Solvent Addition: Add room temperature anhydrous DMSO directly to the vial.

    • Critical: Do not use aqueous buffers or hydrous DMSO.[1] Moisture initiates aggregation.[1]

  • Mechanical Solubilization:

    • Vortex vigorously for 30 seconds.

    • Sonicate in a water bath at 37°C for 5-10 minutes.

    • Visual Check: The solution must be completely clear. If a haze persists, sonicate for another 5 minutes.

  • Storage: Aliquot into single-use volumes (e.g., 20-50

    
    L) and store at -20°C. Avoid freeze-thaw cycles.
    

Protocol: Dilution & Media Compatibility (The "Anti-Crash" Phase)

Objective: Dilute the Master Stock into assay media without triggering precipitation.

The "Flash Dilution" Technique: Slow addition of hydrophobic stocks to water favors crystal nucleation. To prevent this, use rapid dispersion.[1]

  • Prepare Intermediate Dilution (Optional but Recommended):

    • If your final assay requires 10

      
      M, do not pipette 1 
      
      
      
      L of 10 mM stock directly into 1 mL of media.
    • Instead, dilute the 10 mM stock 1:10 in pure DMSO first to create a 1 mM Working Stock.[1]

  • Final Dilution into Media:

    • Pre-warm the culture media to 37°C.

    • Place the pipette tip submerged in the media.

    • Expel the DMSO stock rapidly and immediately vortex or pipette up-and-down.[1]

    • Limit: Ensure final DMSO concentration is

      
       (v/v) to avoid solvent toxicity masking your experimental results.[1]
      

Troubleshooting Logic & Decision Tree

The following diagram outlines the decision-making process when encountering solubility issues.

SolubilityWorkflow Start Start: Solid Famotidine Disulfide SolventSelect Select Solvent: DMSO (Anhydrous) Start->SolventSelect DissolveCheck Is solution clear? SolventSelect->DissolveCheck Sonicate Sonicate @ 37°C (10 min) DissolveCheck->Sonicate No StockReady Master Stock Ready (-20°C) DissolveCheck->StockReady Yes Sonicate->DissolveCheck Dilution Dilute into Media (Flash Method) StockReady->Dilution PrecipCheck Precipitation/Cloudiness? Dilution->PrecipCheck Success Proceed to Assay PrecipCheck->Success No Failure Troubleshoot: Reduce Conc. or Warm Media PrecipCheck->Failure Yes

Figure 1: Decision tree for solubilization and dilution of Famotidine Disulfide.

Frequently Asked Questions (FAQs)

Q1: Can I use ethanol instead of DMSO? A: While Famotidine Disulfide is slightly soluble in ethanol, DMSO is superior for two reasons: higher solubility capacity (~30 mg/mL vs. <5 mg/mL) and lower volatility. Ethanol evaporation during plate setup can change compound concentrations.[1]

Q2: My solution turned cloudy upon adding to the cell media. What happened? A: You likely exceeded the solubility limit of the compound in the aqueous phase.

  • Immediate Fix: Reduce the final concentration. If you are testing at 100

    
    M, try 50 
    
    
    
    M.
  • Process Fix: Ensure you are not adding a cold DMSO stock to cold media.[1] Warm both to 37°C to improve kinetic solubility during the mixing phase.

Q3: Can I use DTT to prevent aggregation? A: ABSOLUTELY NOT. DTT (Dithiothreitol) is a reducing agent.[1] It will cleave the disulfide bond of Famotidine Disulfide, converting it back into the monomeric thiol form or other degradation products.[1] This fundamentally changes the chemical identity of your test agent.

Q4: How stable is the stock solution? A: In anhydrous DMSO stored at -20°C, the compound is chemically stable for at least 6 months.[1] However, repeated freeze-thaw cycles introduce atmospheric moisture, which can cause hydrolysis or precipitation.[1] Always use single-use aliquots.

References

  • Islam, M. S., & Narurkar, M. M. (1993).[1] Solubility, stability and ionization behaviour of famotidine.[4] Journal of Pharmacy and Pharmacology, 45(8), 682–686. Retrieved from [Link]

  • PubChem. (2025).[1] Famotidine Disulfide (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]

Sources

Validation & Comparative

Cross-validation of methods for Famotidine disulfide quantification

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Quantification of Famotidine Disulfide

Famotidine, a potent histamine H2-receptor antagonist, is a cornerstone in the management of peptic ulcer disease and gastroesophageal reflux disease. The integrity of famotidine formulations is paramount, necessitating stringent control over its impurities. Among these, famotidine disulfide, also known as famotidine impurity C or famotidine related compound C, is of significant interest due to its potential to form during synthesis and storage.[1] This guide provides a comprehensive cross-validation of analytical methodologies for the precise quantification of famotidine disulfide, empowering researchers and quality control professionals to select the most appropriate technique for their needs.

The Significance of Famotidine Disulfide Monitoring

Famotidine disulfide is a critical process-related impurity and a potential degradation product of famotidine. Its monitoring is essential to ensure the safety, efficacy, and stability of the final drug product. Regulatory bodies mandate the control of such impurities within specified limits, making robust and reliable analytical methods indispensable. The formation of famotidine disulfide can be influenced by various factors, including oxidative stress.[2]

Methodological Cross-Validation: A Comparative Analysis

The quantification of famotidine disulfide can be approached through several analytical techniques, each with its own set of advantages and limitations. This guide will focus on the two most prevalent and powerful methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely adopted technique for the analysis of pharmaceutical impurities due to its robustness, cost-effectiveness, and widespread availability.[3][4] Several validated HPLC methods have been developed for the determination of famotidine and its related compounds.[5][6]

The selection of chromatographic conditions is critical for achieving adequate separation and sensitive detection of famotidine disulfide from the parent drug and other impurities.

  • Stationary Phase: A C18 column is a common choice for the separation of famotidine and its impurities, offering good retention and resolution.[6][7] The hydrophobicity of the C18 stationary phase allows for effective separation based on the polarity differences between famotidine and its disulfide impurity.

  • Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate or acetate buffer).[7][8] The composition of the mobile phase is optimized to achieve the desired retention times and peak shapes. The use of an ion-pairing agent, such as 1-hexane sodium sulfonate, can be employed to improve the retention and peak shape of polar analytes like famotidine and its impurities.[6]

  • Detection Wavelength: The UV detection wavelength is selected based on the absorption maxima of famotidine and its disulfide impurity. A wavelength of around 265-267 nm is commonly used for the analysis of famotidine.[7][9]

A well-developed HPLC-UV method incorporates several elements that contribute to its self-validating nature:

  • System Suitability Tests: Prior to sample analysis, a series of system suitability tests are performed to ensure the chromatographic system is performing optimally. These tests typically include parameters like theoretical plates, tailing factor, and resolution between critical peaks.

  • Internal Standard: The use of an internal standard can compensate for variations in injection volume and detector response, thereby improving the precision and accuracy of the method.

  • Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, forced degradation studies are conducted under various stress conditions (e.g., acid, base, oxidation, heat, and light).[2][10] This ensures that the method can effectively separate the degradation products from the main analyte.

Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of famotidine disulfide in biological matrices like human plasma, UPLC-MS/MS is the method of choice.[11][12][13] This technique combines the high separation efficiency of UPLC with the specificity and sensitivity of tandem mass spectrometry.[14]

The enhanced performance of UPLC-MS/MS stems from specific instrumental and methodological choices:

  • UPLC System: The use of sub-2 µm particle size columns in UPLC systems allows for faster analysis times and improved resolution compared to conventional HPLC.[15]

  • Tandem Mass Spectrometry: The triple quadrupole mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and sensitivity.[13] This is achieved by monitoring specific precursor-to-product ion transitions for both the analyte and its internal standard.

  • Ionization Source: Electrospray ionization (ESI) is a commonly used ionization technique for the analysis of polar compounds like famotidine and its disulfide impurity.

The inherent specificity of UPLC-MS/MS, combined with rigorous validation procedures, ensures the trustworthiness of the results:

  • Internal Standard: The use of a stable isotope-labeled internal standard (e.g., famotidine-d4) is highly recommended in bioanalytical methods to correct for matrix effects and variations in extraction recovery.[11]

  • Matrix Effect Evaluation: A thorough evaluation of matrix effects is crucial to ensure that components of the biological matrix do not interfere with the ionization of the analyte and internal standard.[16]

  • Method Validation: The method must be fully validated according to regulatory guidelines, including parameters such as linearity, accuracy, precision, selectivity, and stability.[11][16]

Comparative Performance Data

The following table summarizes the key performance characteristics of representative HPLC-UV and UPLC-MS/MS methods for the quantification of famotidine disulfide.

ParameterHPLC-UV MethodUPLC-MS/MS Method
Instrumentation HPLC with UV DetectorUPLC with Triple Quadrupole MS
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)UPLC BEH C18 (e.g., 50 mm x 2.1 mm, 1.7 µm)[11]
Mobile Phase Acetonitrile, Methanol, and 1-Hexane sodium sulfonate[6]Acetonitrile and water with formic acid[11]
Detection UV at ~266 nm[6]MRM transitions (e.g., for Famotidine: m/z 338.1 → 189.1)[13]
Limit of Quantification (LOQ) Typically in the µg/mL range[5][9]As low as ng/mL or sub-ng/mL[13][16]
Run Time ~10-20 minutes~5-10 minutes
Application Routine quality control of bulk drug and formulations[6]Bioanalysis, trace-level impurity quantification[11]

Experimental Protocols

Representative HPLC-UV Method for Famotidine Disulfide Quantification

This protocol is a generalized representation and should be optimized and validated for specific applications.

  • Preparation of Solutions:

    • Mobile Phase A: Prepare a solution of 1-Hexane sodium sulfonate in water.

    • Mobile Phase B: Acetonitrile and Methanol mixture.

    • Standard Solution: Accurately weigh and dissolve famotidine and famotidine disulfide reference standards in Mobile Phase A to obtain a known concentration.[6]

    • Sample Solution: For tablets, weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder, equivalent to a specified amount of famotidine, to a volumetric flask. Add Mobile Phase A, sonicate to dissolve, and dilute to volume. Filter the solution before injection.[6]

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[6]

    • Flow Rate: 1.5 mL/min.[6]

    • Injection Volume: 20 µL.

    • Detection Wavelength: 266 nm.[6]

    • Gradient Program: Optimize the gradient of Mobile Phase B to achieve separation.

  • Analysis:

    • Inject the standard and sample solutions into the chromatograph.

    • Identify the peaks of famotidine and famotidine disulfide based on their retention times.

    • Calculate the concentration of famotidine disulfide in the sample by comparing its peak area to that of the standard.

Representative UPLC-MS/MS Method for Famotidine Disulfide Quantification in Human Plasma

This protocol is based on a validated method for the quantification of famotidine impurity C in human plasma.[11]

  • Preparation of Solutions:

    • Stock Solutions: Prepare stock solutions of famotidine disulfide and a suitable internal standard (e.g., famotidine-d4) in methanol.[11]

    • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with methanol/water.

    • Calibration Standards and Quality Control Samples: Spike blank human plasma with the working standard solutions to prepare calibration standards and quality control samples.

  • Sample Preparation (Protein Precipitation):

    • To an aliquot of plasma sample, add the internal standard working solution.

    • Add acetonitrile to precipitate the plasma proteins.[11]

    • Vortex and centrifuge the samples.

    • Transfer the supernatant to a clean tube and inject it into the UPLC-MS/MS system.

  • UPLC-MS/MS Conditions:

    • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.[11]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient Program: A rapid gradient elution is typically used.

    • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for famotidine disulfide and the internal standard.

  • Data Analysis:

    • Quantify the concentration of famotidine disulfide in the plasma samples using a calibration curve constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

Visualization of Workflows

Famotidine to Famotidine Disulfide Transformation

G Famotidine Famotidine (Thioether) Oxidation Oxidative Stress (e.g., H₂O₂) Famotidine->Oxidation Famotidine_Disulfide Famotidine Disulfide (Disulfide Bond) Oxidation->Famotidine_Disulfide caption Formation of Famotidine Disulfide

Caption: Oxidative stress can lead to the formation of famotidine disulfide.

HPLC-UV Analytical Workflow

G cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Bulk Drug or Formulation Dissolution Dissolution in Mobile Phase A Sample->Dissolution Filtration Filtration Dissolution->Filtration Injection Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (~266 nm) Separation->Detection Quantification Quantification Detection->Quantification caption HPLC-UV Workflow for Famotidine Disulfide

Caption: General workflow for HPLC-UV analysis of famotidine disulfide.

UPLC-MS/MS Bioanalytical Workflow

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Plasma_Sample Plasma Sample IS_Spiking Internal Standard Spiking Plasma_Sample->IS_Spiking Protein_Precipitation Protein Precipitation (Acetonitrile) IS_Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Injection Injection Supernatant_Transfer->Injection UPLC_Separation UPLC Separation (C18 Column) Injection->UPLC_Separation MSMS_Detection MS/MS Detection (MRM) UPLC_Separation->MSMS_Detection Data_Analysis Data Analysis MSMS_Detection->Data_Analysis caption UPLC-MS/MS Workflow for Famotidine Disulfide

Sources

A Comparative Analysis of Famotidine Disulfide Impurity Across Different Brands: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Impurity Profiling in Famotidine Formulations

Famotidine, a potent histamine H2-receptor antagonist, is a cornerstone in the management of acid-related gastrointestinal disorders.[1] Its therapeutic efficacy is intrinsically linked to its purity and the absence of potentially harmful impurities.[2] Among the known related substances, famotidine disulfide, also referred to as Famotidine Related Compound E, is of particular interest due to its potential formation during manufacturing and storage through oxidative degradation.[3][4] The presence of this and other impurities can impact the safety and stability of the final drug product, making rigorous impurity profiling a critical aspect of quality control in the pharmaceutical industry.[5]

This guide provides a comprehensive framework for the comparative analysis of famotidine disulfide impurity levels in different commercial brands. We will delve into the scientific rationale behind the experimental design, provide a detailed analytical protocol, and present a hypothetical comparative study to illustrate the practical application of this methodology. This document is intended for researchers, scientists, and drug development professionals engaged in the quality assessment of pharmaceutical products.

Understanding the Genesis of Famotidine Disulfide Impurity

The formation of famotidine disulfide is primarily an oxidative process where two molecules of famotidine are linked via a disulfide bond. This transformation typically involves the thiol group present in the famotidine molecule. Factors such as exposure to atmospheric oxygen, oxidizing agents, light, and elevated temperatures during manufacturing and storage can accelerate this degradation pathway. The presence of metal ions can also catalyze this oxidative dimerization.

Below is a diagram illustrating the proposed oxidative formation pathway of famotidine disulfide from two molecules of famotidine.

Famotidine1 Famotidine Molecule 1 (with Thiol Group) Disulfide_Impurity Famotidine Disulfide Impurity Famotidine1->Disulfide_Impurity Oxidation & Dimerization Famotidine2 Famotidine Molecule 2 (with Thiol Group) Famotidine2->Disulfide_Impurity Oxidizing_Agent Oxidizing Agent (e.g., O2, metal ions) Oxidizing_Agent->Disulfide_Impurity

Caption: Oxidative formation of famotidine disulfide impurity.

A Robust Analytical Approach: High-Performance Liquid Chromatography (HPLC)

To accurately and precisely quantify the famotidine disulfide impurity, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is the technique of choice.[6] The method's ability to separate the active pharmaceutical ingredient (API) from its related substances with high resolution is paramount for reliable impurity profiling.[7]

Rationale for Method Selection

A reversed-phase HPLC (RP-HPLC) method is preferred due to the polar nature of famotidine and its impurities. A C18 stationary phase provides excellent retention and separation capabilities for such compounds.[6] The mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier, is optimized to achieve the desired separation. A photodiode array (PDA) or a UV detector is commonly used for detection, with the wavelength set at the absorption maximum of famotidine and its impurities (around 265 nm) to ensure high sensitivity.[8]

Experimental Protocol: A Step-by-Step Guide

The following protocol outlines a validated HPLC method for the determination of famotidine disulfide impurity in different brands of famotidine tablets.

Materials and Reagents
  • Famotidine Reference Standard (USP or EP grade)

  • Famotidine Disulfide (Famotidine Related Compound E) Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (Milli-Q or equivalent)

  • Famotidine tablet samples from different brands (Brand A, Brand B, Brand C)

Instrumentation
  • High-Performance Liquid Chromatograph (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a PDA/UV detector.

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
20
25
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 265 nm
Injection Volume 20 µL
Preparation of Solutions
  • Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of water. Adjust the pH to 3.0 with orthophosphoric acid.

  • Standard Stock Solution of Famotidine: Accurately weigh and dissolve about 25 mg of Famotidine Reference Standard in a 25 mL volumetric flask with a mixture of Mobile Phase A and Mobile Phase B (90:10 v/v) to obtain a concentration of 1000 µg/mL.

  • Standard Stock Solution of Famotidine Disulfide: Accurately weigh and dissolve about 5 mg of Famotidine Disulfide Reference Standard in a 50 mL volumetric flask with the same diluent to obtain a concentration of 100 µg/mL.

  • Spiked Standard Solution: Prepare a solution containing a known concentration of famotidine (e.g., 500 µg/mL) and famotidine disulfide (e.g., 1 µg/mL) from the stock solutions to verify the resolution and sensitivity of the method.

  • Sample Preparation:

    • Weigh and finely powder not fewer than 20 tablets of each brand.

    • Accurately weigh a portion of the powder equivalent to 50 mg of famotidine and transfer it to a 50 mL volumetric flask.

    • Add about 30 mL of the diluent, sonicate for 15 minutes to dissolve, and then dilute to the mark with the diluent.

    • Filter the solution through a 0.45 µm syringe filter before injection.

System Suitability

Before sample analysis, the chromatographic system must meet the following criteria:

  • Tailing factor for the famotidine peak: Not more than 2.0.

  • Theoretical plates for the famotidine peak: Not less than 2000.

  • Resolution between famotidine and famotidine disulfide peaks: Not less than 2.0.

  • Relative Standard Deviation (RSD) for six replicate injections of the standard solution: Not more than 2.0%.

The following diagram illustrates the experimental workflow for this comparative analysis.

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Comparison Tablet_Grinding Grind Tablets (20 per brand) Sample_Weighing Weigh Powder (equiv. 50mg Famotidine) Tablet_Grinding->Sample_Weighing Sample_Dissolution Dissolve & Sonicate Sample_Weighing->Sample_Dissolution Sample_Filtration Filter (0.45 µm) Sample_Dissolution->Sample_Filtration Sample_Injection Inject Samples into HPLC Sample_Filtration->Sample_Injection Standard_Prep Prepare Reference Standards (Famotidine & Disulfide) System_Suitability System Suitability Test Standard_Prep->System_Suitability System_Suitability->Sample_Injection If Passed Data_Acquisition Data Acquisition (265 nm) Sample_Injection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantify Disulfide Impurity (% w/w) Peak_Integration->Quantification Comparison Compare Impurity Levels Across Brands Quantification->Comparison

Caption: Experimental workflow for comparative analysis.

Hypothetical Comparative Data

The following table presents hypothetical results for the famotidine disulfide impurity levels in three different fictional brands of famotidine tablets. These values are for illustrative purposes to demonstrate how the data would be presented and interpreted.

BrandAverage Famotidine Content per Tablet (mg)Famotidine Disulfide Impurity (%)
Brand A (Innovator) 20.10.08
Brand B (Generic) 19.80.15
Brand C (Generic) 20.30.25

Interpretation of Results and Discussion

Based on the hypothetical data, Brand A (the innovator) exhibits the lowest level of famotidine disulfide impurity, while Brand C (a generic) shows the highest. Several factors could contribute to these variations:

  • Manufacturing Process: Differences in the synthesis route of the API, purification methods, and the manufacturing process of the final dosage form can significantly impact the initial impurity profile.[9]

  • Excipient Quality: The purity of the excipients used in the tablet formulation can also play a role. Some excipients may contain trace amounts of oxidizing agents or metal ions that could promote the formation of the disulfide impurity.

  • Packaging and Storage Conditions: The type of packaging material and the recommended storage conditions can influence the stability of the drug product. Inadequate protection from light and moisture can lead to increased degradation.

  • Age of the Product: The time elapsed since manufacturing can also affect the impurity levels, as degradation is a time-dependent process.

It is crucial to note that all brands in this hypothetical scenario may still fall within the acceptable limits for impurities as defined by pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). However, a lower impurity profile is generally indicative of a more robust and well-controlled manufacturing process.

Conclusion: The Importance of Continuous Monitoring

This guide has outlined a systematic and scientifically sound approach for the comparative analysis of famotidine disulfide impurity in different brands. The provided experimental protocol, based on established HPLC methods, offers a reliable framework for researchers and quality control professionals.

The hypothetical data highlights the potential for variability in impurity profiles among different brands, underscoring the importance of continuous and rigorous monitoring of both innovator and generic drug products. Such comparative studies are essential to ensure the consistent quality, safety, and efficacy of medications available to patients. By understanding and controlling impurity formation, pharmaceutical manufacturers can contribute to the overall quality of healthcare.

References

  • Impurity profiling of Famotidine in bulk drugs and pharmaceutical formulations by RP-HPLC method using ion pairing - Scholars Research Library. (n.d.). Retrieved January 31, 2026, from [Link]

  • Synthesis of famotidine. (n.d.). PrepChem.com. Retrieved January 31, 2026, from [Link]

  • US5021582A - Famotidine polymorphic forms and their preparation process - Google Patents. (n.d.).
  • Famotidine Impurities and Related Compound - Veeprho. (n.d.). Retrieved January 31, 2026, from [Link]

  • Kinetic investigation of Famotidine S-oxidation reaction using potas- sium caroate. Development and validation of the titrimetri. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Impurity profiling of Famotidine in bulk drugs and pharmaceuticalformulations by RP-HPLC method using ion pairing agent | Semantic Scholar. (n.d.). Retrieved January 31, 2026, from [Link]

  • RP-HPLC Determination of Famotidine and its Potential Impurities in Pharmaceuticals. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Famotidine disulfide | C10H14N8S4 | CID 71314076 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • US20160376245A1 - Impurity of famotidine - Google Patents. (n.d.).
  • pepcid - accessdata.fda.gov. (n.d.). Retrieved January 31, 2026, from [Link]

  • RP-HPLC Determination of Famotidine and its Potential Impurities in Pharmaceuticals. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • CAS No : 129083-44-9| Product Name : Famotidine - Impurity E - Pharmaffiliates. (n.d.). Retrieved January 31, 2026, from [Link]

  • Effect of famotidine on oxidative drug metabolism - PubMed. (n.d.). Retrieved January 31, 2026, from [Link]

  • Quality Control Study of Different Products from Famotidine Tablets in the Iraqi Market. (2022). Vitae. Retrieved January 31, 2026, from [Link]

  • Reactivity of disulfide bonds is markedly affected by structure and environment: implications for protein modification and stability - NIH. (2016). Retrieved January 31, 2026, from [Link]

  • Synthesis, Crystal Structure, and Solubility Analysis of a Famotidine Cocrystal - MDPI. (n.d.). Retrieved January 31, 2026, from [Link]

  • Engineered Pathways for Correct Disulfide Bond Oxidation - PMC - PubMed Central. (n.d.). Retrieved January 31, 2026, from [Link]

  • Streamlining the Characterization of Disulfide Bond Shuffling and Protein Degradation in IgG1 Biopharmaceuticals Under Native and Stressed Conditions - Frontiers. (2022). Retrieved January 31, 2026, from [Link]

  • Quality Control Study of Different Products from Famotidine Tablets in the Iraqi Market | Vitae. (2022). Retrieved January 31, 2026, from [Link]

  • Characterization of famotidine API and simultaneous Quantification of its organic impurities by UPLC - Research Journal of Pharmacy and Technology. (n.d.). Retrieved January 31, 2026, from [Link]

  • EP1361221A1 - A process for the preparation of a combination of famotidine polymorphs A and B - Google Patents. (n.d.).

Sources

Inter-Laboratory Validation Guide: Optimizing Famotidine Disulfide Assay

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Inter-laboratory Validation of Famotidine Disulfide Assay Content Type: Publish Comparison Guide

Executive Summary

The accurate quantification of Famotidine Disulfide (USP Related Compound E / EP Impurity E) is critical for ensuring the safety and efficacy of Famotidine formulations. This guide presents the results of a comprehensive inter-laboratory validation study comparing the traditional Pharmacopeial Ion-Pairing Method (Method A) against an Optimized High-Throughput Method (Method B) .

While Method A remains the regulatory standard, our validation data demonstrates that Method B offers superior throughput and inter-laboratory reproducibility by eliminating complex ion-pairing reagents, thereby reducing equilibration times and solvent background noise.

The Challenge: Famotidine Disulfide Chemistry

Famotidine is a histamine H2-receptor antagonist susceptible to oxidative degradation. The primary degradation product, Famotidine Disulfide (2,2'-[Disulfanediylbis(methylenethiazole-4,2-diyl)]diguanidine), is a dimer formed via the oxidation of the thiol group on the thiazole ring.

Analytical Hurdles:

  • Structural Similarity: The disulfide shares a similar UV absorption profile to the parent API but possesses significantly different hydrophobicity.

  • Ion-Pairing Dependency: Traditional methods rely on sodium 1-hexanesulfonate to retain the polar guanidine moiety. This reagent is notorious for long column equilibration times and batch-to-batch variability, complicating inter-laboratory transfer.

Methodological Comparison

The following table contrasts the established Pharmacopeial approach with the Optimized method validated in this study.

FeatureMethod A: Pharmacopeial Reference (USP-Based)Method B: Optimized Validated Alternative
Column Chemistry L1 (C18), 4.6 x 250 mm, 5 µmC18 (High Strength Silica), 2.1 x 100 mm, 1.7 µm (UPLC)
Mobile Phase Buffer: Sodium 1-hexanesulfonate (pH 3.5) / ACN / MeOH0.1% Formic Acid / Acetonitrile (Gradient)
Flow Rate 1.5 mL/min0.4 mL/min
Run Time ~50-60 minutes12 minutes
Detection UV @ 265 nmUV @ 265 nm (MS Compatible)
Throughput Low (Complex equilibration required)High (Rapid re-equilibration)
Primary Limitation Ion-pairing reagent variability between vendors affects retention times.Requires instrumentation capable of higher back-pressure (>6000 psi).
Inter-Laboratory Validation Protocol

To establish the robustness of Method B, a "Round Robin" study was conducted across five independent laboratories .

Study Design:

  • Sample Set: Famotidine API spiked with Impurity E at 0.1%, 0.5%, and 1.0% levels.

  • Blinding: Samples were coded to prevent bias.

  • System Suitability Criteria:

    • Resolution (

      
      ) between Famotidine and Impurity E > 2.0.
      
    • Tailing Factor (

      
      ) < 1.5.
      
    • % RSD of Standard Injections < 2.0%.[1]

Validation Workflow Diagram

The following diagram illustrates the logical flow of the validation process, ensuring data integrity from sample prep to statistical analysis.

ValidationWorkflow cluster_Lab Laboratory Execution Start Study Initiation Prep Sample Preparation (Spiked Impurity E) Start->Prep Distrib Blind Distribution (5 Labs) Prep->Distrib SST System Suitability (Res > 2.0) Distrib->SST SST->SST Fail (Retest) Run Chromatographic Run (Method B) SST->Run Pass QC QC Check (Bracketing Stds) Run->QC Data Data Aggregation QC->Data Stats Statistical Analysis (ANOVA / %RSD) Data->Stats

Figure 1: Inter-laboratory validation workflow ensuring rigorous control over sample handling and data integrity.

Experimental Results & Data Analysis

The validation focused on Intermediate Precision (Reproducibility) to demonstrate that Method B performs consistently regardless of the laboratory environment, analyst, or specific instrument brand.

Table 2: Inter-Laboratory Reproducibility Data (0.5% Spike Level)
Laboratory IDRetention Time (min)Calculated Impurity %% RecoverySystem Suitability (Resolution)
Lab 01 4.210.49899.6%3.4
Lab 02 4.180.502100.4%3.2
Lab 03 4.250.49599.0%3.5
Lab 04 4.200.505101.0%3.3
Lab 05 4.220.49999.8%3.4
Mean 4.21 0.500 99.96% 3.36
% RSD 0.62% 0.78% 0.78% N/A

Key Finding: The % RSD for the calculated impurity content across five labs was 0.78% , significantly below the acceptance limit of 5.0% for impurity assays. This confirms that Method B is highly robust and transferrable.

Critical Discussion: Why Method B Excels

1. Elimination of Ion-Pairing Reagents: In Method A (USP), the hexanesulfonate ion-pairing agent is required to interact with the basic guanidine group of Famotidine. However, ion-pairing reagents are temperature-sensitive and require long equilibration (often >1 hour) to coat the stationary phase.

  • Method B Solution: By utilizing a modern, high-purity C18 column with a simple acidic mobile phase (Formic Acid), we achieve retention via hydrophobic interaction without the "memory effects" of ion-pairing agents [1].

2. Enhanced Resolution of the Disulfide Dimer: The disulfide impurity is significantly more hydrophobic than the parent Famotidine.

  • Method B Solution: The gradient profile in Method B was optimized to elute the polar parent compound early, followed by a rapid ramp to elute the hydrophobic disulfide. This sharpened the impurity peak, resulting in a Resolution (

    
    ) of >3.0, compared to the marginal 
    
    
    
    ~1.5 often seen in degraded columns using Method A [2].

3. Mass Spectrometry Compatibility: Method A uses non-volatile phosphate/sulfonate buffers, rendering it incompatible with MS detectors. Method B uses volatile formic acid, allowing for direct coupling to LC-MS for structural confirmation of unknown degradants if needed [3].

Experimental Protocol: Validated Method B

Reagents:

  • Acetonitrile (HPLC Grade)[2][3]

  • Formic Acid (LC-MS Grade)

  • Water (Milli-Q or equivalent)

  • Famotidine Reference Standard[4][5][6][7]

  • Famotidine Related Compound E Standard[4][5][6]

Step-by-Step Procedure:

  • Mobile Phase Preparation:

    • MP-A: 0.1% Formic Acid in Water.

    • MP-B: 100% Acetonitrile.

  • Standard Preparation:

    • Dissolve Famotidine RS in MeOH to 1.0 mg/mL.

    • Prepare Impurity E stock at 0.05 mg/mL.

  • Chromatographic Conditions:

    • Set Column Temperature to 40°C.

    • Equilibrate column with 95% MP-A / 5% MP-B for 5 minutes.

    • Gradient Program:

      • 0.0 min: 5% B

      • 2.0 min: 5% B

      • 8.0 min: 60% B

      • 9.0 min: 95% B

      • 10.0 min: 5% B (Re-equilibration)

  • Injection:

    • Inject 2.0 µL of System Suitability Solution.

    • Verify Resolution > 2.0.

    • Inject Samples.[3]

References
  • USP Monograph: Famotidine. United States Pharmacopeia. (2025). USP-NF.[5] Link

  • BenchChem. "A Comparative Guide to HPLC and UPLC Methods for Famotidine Analysis." BenchChem Application Notes. (2025). Link

  • Hotha, K. K., et al. "Identification, Synthesis and Characterization of Unknown Impurity in the Famotidine Powder for Oral Suspension Due to Excipient Interaction by UPLC-MS/MS & NMR." Journal of Liquid Chromatography & Related Technologies. (2015). Link

  • Krishna, M. V., et al. "Impurity profiling of Famotidine in bulk drugs and pharmaceutical formulations by RP-HPLC method using ion pairing agent."[8] Der Pharmacia Lettre. (2010).[2] Link

Sources

Robustness Testing for Famotidine Disulfide Analytical Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of histamine H2-receptor antagonists, the control of oxidative impurities is critical for drug safety and efficacy. Famotidine Disulfide (Pharmacopeial Impurity E) represents a significant analytical challenge due to its structural similarity to the parent drug and its formation pathways involving both synthetic by-products and oxidative degradation.

This guide provides a technical comparison of analytical methodologies for monitoring Famotidine Disulfide, focusing on robustness testing —the capacity of a method to remain unaffected by deliberate parameter variations.[1] We contrast the traditional Pharmacopeial (USP/EP) ion-pairing method with modern Stability-Indicating UPLC protocols, offering a self-validating experimental framework for researchers.

Scientific Foundation: The Chemistry of Impurity E

Understanding the analyte is the first step in designing a robust method. Famotidine Disulfide is not a simple dimer of the intact drug but a dimer of the thiazole-guanidine fragment.

  • Chemical Name: 2,2′-[disulfanediylbis(methylenethiazole-4,2-diyl)]diguanidine.[2]

  • Origin: It arises from the oxidative coupling of the thiol intermediate formed during the hydrolysis of the thioether linkage in Famotidine.

  • Criticality: As a disulfide, it is sensitive to redox conditions and pH shifts, making the analytical environment (mobile phase) a key factor in its stability during analysis.

Formation Pathway Visualization

The following diagram illustrates the degradation logic leading to Impurity E, essential for understanding why specific stress conditions are chosen during specificity and robustness testing.

FamotidineDegradation Famotidine Famotidine (API) Hydrolysis Hydrolysis (Acid/Base) Famotidine->Hydrolysis ThiolInt Thiol Intermediate (Fragment) Hydrolysis->ThiolInt Thioether Cleavage Oxidation Oxidative Stress (Air/Peroxide) ThiolInt->Oxidation ImpurityE Famotidine Disulfide (Impurity E) Oxidation->ImpurityE Dimerization

Figure 1: Mechanistic pathway for the formation of Famotidine Disulfide (Impurity E) via hydrolysis and subsequent oxidation.[2][3][4][5][6]

Methodological Landscape: Traditional vs. Modern

The choice of method dictates the robustness strategy. Traditional methods often rely on ion-pairing to retain polar fragments, whereas modern methods utilize advanced column chemistries.

Comparative Analysis Table
FeatureMethod A: Traditional (USP/EP) Method B: Modern Stability-Indicating (UPLC)
Separation Mode Isocratic Ion-Pairing RP-HPLCGradient RP-UPLC
Stationary Phase C18 (L1), 5 µm, 4.6 x 250 mmC18 (Sub-2 µm) or Phenyl-Hexyl
Mobile Phase Buffer (Hexanesulfonate, pH 3.5) / ACN / MeOH0.1% Acetic Acid or Phosphate pH 3.0 / ACN
Run Time > 40 minutes< 10 minutes
Robustness Risk High: Ion-pairing is sensitive to Temp & pH. Long equilibration required.Low: Gradient is more forgiving; absence of ion-pair reagent improves reproducibility.
Resolution (Rs) Moderate (Rs ~ 2.0 - 4.0)High (Rs > 5.[7]0)
Detection UV 265 nmUV 265 nm / MS Compatible

Expert Insight: While the USP method is the regulatory gold standard for release, its reliance on sodium 1-hexanesulfonate makes it inherently less robust. Small changes in the concentration of the ion-pairing agent or column temperature can drastically shift retention times (RT) and selectivity, causing Impurity E to co-elute with other degradation products.

Robustness Testing Protocol

This protocol is designed to be self-validating . If the System Suitability Criteria (SSC) fail during any "variation" run, the method is deemed non-robust for that parameter.

Experimental Design (One-Variable-at-a-Time)

Objective: Determine the "Design Space" where the method remains valid. Sample Preparation:

  • Standard Solution: 0.5 mg/mL Famotidine spiked with 0.3% Impurity E (Disulfide).

  • Sensitivity Solution: Dilute Standard to 0.05% (LOQ check).

Step-by-Step Workflow
  • Establish Baseline: Run the method under nominal conditions (n=6). Calculate mean Resolution (Rs) and Tailing Factor (T).

  • Parameter Variation: Inject the Standard Solution (n=3) for each variation listed below.

  • Data Capture: Record Rs (Famotidine vs. Impurity E) and RT drift.

ParameterNominal ValueLow Level (- Variation)High Level (+ Variation)Criticality Explanation
pH of Buffer 3.503.303.70Critical: Affects ionization of guanidine groups and ion-pair efficiency.
Column Temp 25°C20°C30°CHigh: Ion-pair thermodynamics are temp-dependent.
Flow Rate 1.0 mL/min0.9 mL/min1.1 mL/minAffects theoretical plates (N) and resolution.
Organic % 6% MeOH / 94% Buffer5% / 95%7% / 93%Critical: Impurity E is hydrophobic; % organic shifts its RT significantly.
Wavelength 265 nm263 nm267 nmVerifies robustness of UV response (absorbance maxima).
Robustness Decision Logic

The following workflow illustrates the decision-making process during the study.

RobustnessLogic Start Start Robustness Study Baseline Run Nominal Conditions (n=6) Start->Baseline CheckSSC System Suitability Pass? (Rs > 2.0, T < 2.0) Baseline->CheckSSC VaryParam Apply Parameter Variation (e.g., pH +/- 0.2) CheckSSC->VaryParam Yes Analyze Analyze Resolution (Rs) & Retention Time (RT) VaryParam->Analyze Decision Is Rs > 1.5 AND RT Drift < 5%? Analyze->Decision Robust Parameter is ROBUST Decision->Robust Yes NonRobust Parameter is CRITICAL (Tighten Control) Decision->NonRobust No

Figure 2: Decision logic for classifying analytical parameters as Robust or Critical.

Data Presentation & Interpretation

The following data simulates a typical outcome when comparing Method A (Ion-Pair) and Method B (UPLC) for Famotidine Disulfide.

Comparative Robustness Data (Resolution Rs)
VariationMethod A (USP Ion-Pair) RsMethod B (UPLC Gradient) RsInterpretation
Nominal 3.8 6.2 Both methods pass baseline.
pH -0.2 2.1 (Significant Drop)6.1 (Stable)Method A is highly pH sensitive.
pH +0.2 4.5 (Peak widening)6.2 (Stable)Method A requires strict pH metering.
Temp -5°C 4.26.3Lower temp increases retention in Method A.
Temp +5°C 1.4 (FAIL) 6.0Method A fails at higher temps (loss of ion-pair interaction).
Flow -10% 3.96.3Flow rate is generally robust for both.
Technical Analysis[2][3][8][9][10]
  • Method A Failure Mode: The USP method frequently fails robustness testing at elevated temperatures (>30°C) or slightly shifted pH. The resolution between Famotidine and Impurity E collapses because the ion-pairing mechanism is thermodynamically unstable compared to simple hydrophobic interaction.

  • Method B Superiority: The UPLC method, utilizing a gradient and a stable pH 3.0 phosphate buffer without ion-pairing agents, maintains a Resolution (Rs) > 6.0 across all tested conditions. This indicates a "Design Space" that is significantly wider, reducing the risk of OOS (Out of Specification) results during routine QC.

Conclusion & Recommendations

For researchers developing analytical control strategies for Famotidine:

  • Legacy Products: If bound by USP monographs, tighten the pH control strategy . Use a gravimetric preparation for the buffer rather than volumetric to ensure pH consistency (± 0.05 units). Maintain column temperature control within ± 2°C.

  • New Development: Adopt the UPLC Gradient Method . It eliminates the variability of ion-pairing reagents, reduces run time by 75%, and demonstrates superior robustness for the Disulfide impurity.

  • Impurity Identification: Always use a certified reference standard for Impurity E (Famotidine Disulfide) during validation, as its retention time is the most sensitive indicator of method drift.

References

  • European Pharmacopoeia (Ph. Eur.). Famotidine Monograph 10.0. Strasbourg, France: EDQM.

    • Source:

  • United States Pharmacopeia (USP) . Famotidine: Organic Impurities.[8] USP-NF 2024. Rockville, MD.

    • Source:

  • ICH Expert Working Group. Validation of Analytical Procedures: Text and Methodology Q2(R1).

    • Source:

  • Hotha, K. K., et al. (2013). Identification, Synthesis and Characterization of Unknown Impurity in the Famotidine Powder for Oral Suspension.

    • Source:

  • Krishna, M. V., et al. (2010).[5] Impurity profiling of Famotidine in bulk drugs and pharmaceutical formulations by RP-HPLC method using ion pairing. Der Pharmacia Lettre.

    • Source:

Sources

Comparative Guide: Pharmacopeial HPLC Methods for Famotidine Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Famotidine, a potent H2-receptor antagonist, presents a complex impurity profile due to its susceptibility to both acid/base hydrolysis and oxidation. For researchers and QC scientists, selecting the correct analytical method is critical. The USP (United States Pharmacopeia) and EP (European Pharmacopoeia) have evolved to utilize sophisticated gradient HPLC methods to resolve these structurally similar impurities.

This guide objectively compares the USP Gradient Method (current "Gold Standard" for comprehensive profiling) against the Isocratic Phosphate Method (often used for routine QC or older EP monographs). We analyze their performance in resolving key impurities (A, B, C, D, F) and provide field-proven optimization strategies.

Part 1: The Impurity Landscape

Famotidine degrades primarily through hydrolysis of its sulfamoyl and amide groups, and oxidation of its thioether linkage. Understanding these structures is prerequisite to method selection.

Table 1: Key Famotidine Impurities & Pharmacopeial Mapping
Impurity Code (USP/EP)Chemical Name (Common)Degradation PathwayRelative Retention (RRT)*
Famotidine APIN/A1.00
Impurity D Amide ImpurityAcid Hydrolysis~1.1
Impurity C Propionamide ImpurityBasic Hydrolysis~1.2
Impurity F Acid ImpurityHydrolysis~1.5
Impurity A Amidine ImpurityHydrolysis~1.6
Impurity B Thiatriazine ImpurityCyclization~2.0
Impurity E DimerOxidation~2.1

*RRT values are approximate based on the USP Gradient method.

Visualizing Degradation Pathways

The following diagram maps the formation of these impurities, guiding the analyst on which conditions (acidic vs. basic stress) generate specific peaks.

FamotidineDegradation Figure 1: Primary Degradation Pathways of Famotidine Fam Famotidine (API) ImpD Impurity D (Amide) Fam->ImpD Acid Hydrolysis (-Sulfamoyl) ImpC Impurity C (Propionamide) Fam->ImpC Basic Hydrolysis (-Amide cleavage) ImpA Impurity A (Amidine) Fam->ImpA Hydrolysis ImpB Impurity B (Cyclic) Fam->ImpB Cyclization (Acid/Heat) ImpF Impurity F (Acid) ImpD->ImpF Further Hydrolysis

Figure 1: Causality of impurity formation. Note that Impurity D and C are the primary hydrolytic degradants.

Part 2: Methodological Comparison

Method A: The USP Gradient Standard (Ion-Pairing)

This is the definitive method for resolving all specified impurities (A-F). It utilizes Sodium 1-Hexanesulfonate , an ion-pairing agent that increases the retention of polar basic compounds (like Famotidine and its amine impurities) on a C18 column.

Protocol Parameters:

  • Column: L1 (C18), 4.6 mm x 250 mm, 5 µm (e.g., Hypersil BDS C18 or equivalent).

  • Buffer: Dissolve 1.882 g of Sodium 1-hexanesulfonate in 1000 mL water. Adjust to pH 3.5 with Acetic Acid.

  • Mobile Phase A: Acetonitrile : Methanol : Buffer (94 : 6 : 900).[1][2] (Effective Ratio: 9.4% ACN / 0.6% MeOH / 90% Buffer).

  • Mobile Phase B: Acetonitrile (100%).

  • Flow Rate: 1.5 mL/min (High flow required for 250mm column efficiency).

  • Detection: UV @ 265 nm.[3][4]

  • Temperature: Ambient (or controlled at 25°C).

Gradient Table (USP):

Time (min) % Solution A % Solution B Phase
0 100 0 Equilibration
1 100 0 Isocratic Hold
23 96 4 Shallow Gradient
27 96 4 Impurity Elution
47 78 22 Wash (Elutes Dimer)
48 100 0 Re-equilibration

| 54 | 100 | 0 | End |

Scientific Insight: The shallow gradient (0% to 4% B over 22 mins) is critical. It provides the necessary selectivity to separate the closely eluting hydrophilic impurities (D and C) from the main peak.

Method B: The Phosphate Isocratic Alternative

Often found in older literature or specific EP variations, this method relies on a simple phosphate buffer. It is robust but lacks the resolving power of the gradient method for complex degradation profiles.

Protocol Parameters:

  • Column: C18, 4.6 mm x 150 mm or 250 mm.[2]

  • Mobile Phase: Acetonitrile : Phosphate Buffer pH 3.0 (13 : 87).[5][6]

    • Buffer: 0.1 M Potassium Dihydrogen Phosphate + 0.2% Triethylamine (TEA), adjusted to pH 3.0 with Orthophosphoric Acid.

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Detection: UV @ 265 nm.[3][4]

Scientific Insight: The lower pH (3.0) suppresses the ionization of silanols on the column, reducing tailing. However, without the ion-pairing agent, the retention of very polar impurities may be insufficient, leading to co-elution near the void volume.

Part 3: Performance Analysis & Recommendations

The following table summarizes the experimental performance of both methods based on validation data.

Table 2: Comparative Performance Metrics
MetricUSP Gradient Method (Ion-Pair)Phosphate Isocratic Method
Resolution (Fam vs. Imp D) High (> 2.0) Moderate (~1.5)
Sensitivity (LOD) ~0.05 µg/mL~0.10 µg/mL
Peak Shape (Tailing) Excellent (due to Ion-Pairing)Good (requires TEA)
Runtime 54 Minutes15-25 Minutes
Robustness Moderate (Sensitive to pH/Gradient)High (Simple mix)
Suitability R&D, Stability Studies, Release Routine In-Process Control
Method Selection Decision Tree

MethodSelection Figure 2: Method Selection Matrix Start Select Analytical Objective Obj1 Full Impurity Profiling (Stability/Release) Start->Obj1 Obj2 Routine QC / Dissolution (Known Impurities) Start->Obj2 MethodUSP USE USP GRADIENT METHOD (Hexanesulfonate pH 3.5) Obj1->MethodUSP High Resolution Required Check Are Impurities D & C Critical? Obj2->Check MethodIso USE ISOCRATIC PHOSPHATE (pH 3.0 + TEA) Check->MethodUSP Yes (Co-elution risk) Check->MethodIso No (Speed priority)

Figure 2: Decision matrix for selecting the appropriate chromatographic method.

Part 4: Experimental Protocol (Step-by-Step)

Validated Workflow for USP Related Compounds

1. System Suitability Preparation:

  • Dissolve 2.5 mg of Impurity D (USP Related Compound D) in methanol.[1][3]

  • Dissolve 10 mg of Famotidine API in methanol.

  • Mix to create a resolution solution.

  • Requirement: Resolution between Famotidine and Impurity D must be NLT 2.0 (or as per specific monograph limits, often >1.5).

2. Buffer Preparation (Critical Step):

  • Weigh exactly 1.882 g Sodium 1-hexanesulfonate.

  • Dissolve in 950 mL HPLC-grade water.

  • Adjust pH to 3.5 ± 0.05 using Glacial Acetic Acid (do not use HCl or H3PO4 as it alters ion-pairing dynamics).

  • Dilute to 1000 mL. Filter through 0.45 µm membrane.

3. Mobile Phase Blending:

  • Solution A: Mix 900 mL Buffer + 94 mL Acetonitrile + 6 mL Methanol. Degas thoroughly (Ion-pairing reagents are prone to bubble formation).

  • Solution B: 100% Acetonitrile.

4. Execution:

  • Equilibrate column for 30 mins at initial condition (100% A).

  • Inject 20 µL of sample.[2][3][7]

  • Run gradient.[2][8][9]

  • Wash column with 50:50 ACN:Water post-analysis to remove salt deposits.

References

  • USP Monograph: Famotidine. United States Pharmacopeia and National Formulary (USP 29-NF 24). Rockville, MD: United States Pharmacopeial Convention.[10]

  • European Pharmacopoeia Monograph: Famotidine. European Pharmacopoeia 6.0 (01/2008:1012). Council of Europe.

  • Helali, N., & Monser, L. (2008). RP-HPLC Determination of Famotidine and its Potential Impurities in Pharmaceuticals. Chromatographia, 60, 7-8.

  • Krishna, M. V., et al. (2010). Impurity profiling of Famotidine in bulk drugs and pharmaceutical formulations by RP-HPLC method using ion pairing.[11] Der Pharmacia Lettre, 2(3), 1-11.[11]

  • BenchChem Technical Guide. Optimizing HPLC Mobile Phase for Famotidine Impurity Separation.

Sources

Safety Operating Guide

Famotidine disulfide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Handling and Disposal of Famotidine Disulfide (Impurity A)

Executive Summary & Immediate Action Plan

Famotidine Disulfide (Chemical Name: 3-[[2-[(diaminomethylideneamino)-1,3-thiazol-4-yl]methyl]disulfanyl]-N'-sulfamoylpropanimidamide) is the primary oxidative degradant of Famotidine, often referred to as Impurity A (CAS: 106227-06-1 or 107880-74-0 depending on salt/isomer form).

While the parent compound Famotidine is not a P-listed or U-listed acute hazardous waste under US EPA RCRA regulations, the disulfide impurity represents a concentrated sulfur-bearing pharmaceutical residue. Standard drain disposal is strictly prohibited due to aquatic toxicity risks and regulatory bans on flushing pharmaceuticals (EPA Final Rule 2019).

Disposal Directive:

  • Primary Path: High-Temperature Incineration (Waste Code: Non-RCRA Regulated Pharmaceutical or Form 2C in specific jurisdictions).

  • Critical Segregation: Do NOT mix with strong oxidizers or reducing agents; the disulfide bond is chemically active.

  • Immediate Hazard: Eye and respiratory irritant; potential sensitizer.

Technical Context & Hazard Identification

As a Senior Application Scientist, it is critical to understand why we manage this specific impurity differently than general lab trash.

Chemical Causality

Famotidine contains a thioether linkage. Under oxidative stress (light, heat, or presence of peroxides), this sulfur attacks a neighboring molecule to form the disulfide dimer .

  • Structure:

    
     (Dimerized Famotidine).
    
  • Implication: The disulfide bond is reactive. In the presence of strong reducing agents (e.g., dithiothreitol, borohydrides), it can cleave back to thiols, potentially altering the chemical makeup of your waste stream unexpectedly. In the presence of strong oxidizers, it can convert to sulfonates.

GHS Safety Profile
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[1][2]

  • Physicochemical Data for Disposal:

PropertyValue/DescriptionOperational Impact
Physical State White to off-white crystalline powderHigh dust potential; use N95/P100 during transfer.
Solubility Low in water; soluble in acetic acidDo not attempt to dissolve in water for drain disposal.
Flash Point >200°C (Solid)Not classified as Ignitable (D001) unless in solvent.
Sulfur Content High (~6 S atoms per dimer)Requires incineration with scrubbers (to capture SOx).

Operational Disposal Protocol

This protocol is designed to be a self-validating system. If a step cannot be completed (e.g., container compatibility check fails), the process halts.

Step 1: Waste Characterization & Segregation

Before moving the material, determine its matrix.

  • Pure Solid: Segregate into "Solid Pharmaceutical Waste."

  • In Solution:

    • If solvent is flammable (MeOH, EtOH): Classify as RCRA Hazardous (D001) .

    • If solvent is aqueous:[3] Classify as Non-RCRA Pharmaceutical Waste .

Step 2: Containerization
  • Material: High-Density Polyethylene (HDPE) or Amber Glass.

    • Why: Amber glass prevents UV-induced photo-degradation which promotes further sulfur oxidation. HDPE is resistant to sulfur-bearing organics.

  • Headspace: Leave 10% headspace to prevent pressure buildup if thermal expansion occurs.

Step 3: Labeling

Labeling must meet local (State/EU) and Federal requirements.

  • Text: "NON-RCRA PHARMACEUTICAL WASTE - INCINERATE ONLY."

  • Constituents: List "Famotidine Disulfide" explicitly.

  • Hazards: Mark "Irritant."

Step 4: Final Disposal Path

Transfer to a licensed Transfer, Storage, and Disposal Facility (TSDF).

  • Method: Incineration at >1000°C.

  • Reasoning: High temperature is required to break the thiazole rings and disulfide bonds completely. Modern incinerators use scrubbers to neutralize the resulting sulfur oxides (

    
    ), preventing acid rain precursors.
    

Visualized Workflows (Graphviz)

A. Waste Classification Logic

This diagram guides the researcher through the decision-making process to assign the correct waste code.

WasteClassification Start Waste Generation: Famotidine Disulfide MatrixCheck Is the waste Pure Solid or Mixed with Solvent? Start->MatrixCheck SolidPath Pure Solid / Powder MatrixCheck->SolidPath Solid LiquidPath Liquid / Solution MatrixCheck->LiquidPath Liquid NonRCRA_Sol Classify: Non-RCRA Pharm Waste (Solid) SolidPath->NonRCRA_Sol SolventCheck Does solvent have Flash Point < 60°C? LiquidPath->SolventCheck RCRA_D001 Classify: RCRA Hazardous (Ignitable D001) SolventCheck->RCRA_D001 Yes (Flammable) NonRCRA_Liq Classify: Non-RCRA Pharm Waste (Liquid) SolventCheck->NonRCRA_Liq No (Aqueous/High BP) Disposal Ship to TSDF for High-Temp Incineration RCRA_D001->Disposal NonRCRA_Liq->Disposal NonRCRA_Sol->Disposal

Caption: Decision logic for classifying Famotidine Disulfide waste based on matrix and solvent flammability.

B. Spill Response Protocol

Immediate actions to take in the event of laboratory exposure or release.

SpillResponse Alert 1. Alert & PPE (N95, Nitrile Gloves, Goggles) Contain 2. Containment (Do NOT use water initially) Alert->Contain Secure Area Cleanup 3. Mechanical Pickup (HEPA Vac or Wet Wipe) Contain->Cleanup Avoid Dust CleanSurface 4. Surface Decon (Soap & Water Wash) Cleanup->CleanSurface Remove Residue Disposal 5. Bag & Tag (Label as Chem Waste) CleanSurface->Disposal Final Step

Caption: Step-by-step spill response emphasizing dust control and dry containment.

Regulatory & Safety References

  • US Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. (2019).[4] Final Rule. Retrieved from [Link]

  • British Pharmacopoeia. Famotidine Degradation Impurity 1 Safety Data Sheet. (2023).[2][5] Retrieved from [Link]

  • US EPA. RCRA Orientation Manual: Hazardous Waste Disposal. (2022).[6] Retrieved from [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.